Technical Documentation Center

(4-Acetylamino-piperidin-1-yl)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Acetylamino-piperidin-1-yl)-acetic acid

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of 4-Acetamidopiperidine-1-Acetic Acid: Molecular Weight Determination and Pharmacokinetic Implications

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of synthesizing complex active pharmaceutical ingredients (APIs) and peptidomimetics. 4-Acetamidopiperi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of synthesizing complex active pharmaceutical ingredients (APIs) and peptidomimetics. 4-Acetamidopiperidine-1-acetic acid (Chemical Formula:


) is one such highly versatile scaffold. Featuring a basic piperidine core, an acetamido group, and a carboxylic acid moiety, it is frequently utilized as a polar linker.

This technical whitepaper provides an in-depth analysis of the molecular weight (MW) of 4-acetamidopiperidine-1-acetic acid—theoretically calculated at 200.238 Da —and outlines self-validating analytical protocols for its empirical verification. Furthermore, we analyze the pharmacokinetic implications of its molecular weight through the lens of Lipinski's Rule of Five, demonstrating its optimal profile for oral bioavailability.

Structural and Physiochemical Profiling

Before empirical analysis, a rigorous theoretical deconstruction of the molecule is required. The molecular weight of a compound is not merely a static number; it dictates the diffusion coefficient, receptor binding kinetics, and membrane permeability of the final drug candidate.

Theoretical Molecular Weight Calculation

The exact mass and isotopic distribution are critical parameters for downstream mass spectrometry tuning. 4-Acetamidopiperidine-1-acetic acid consists of 30 atoms, yielding a monoisotopic mass of 200.1161 Da and an average molecular weight of 200.238 g/mol .

Table 1: Atomic Composition and Mass Contribution

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 912.011108.09953.98%
Hydrogen (H) 161.00816.1288.05%
Nitrogen (N) 214.00728.01413.99%
Oxygen (O) 315.99947.99723.97%
Total 30 -200.238 100.00%

Analytical Verification: LC-MS/ESI-MS Methodology

While theoretical calculations provide a baseline, empirical verification of the molecular weight is mandatory for quality control and batch release. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule quantification and mass verification (1)[1].

Causality in Experimental Design

Because 4-acetamidopiperidine-1-acetic acid contains both a basic tertiary amine (piperidine ring) and an acidic carboxylic group, it exists as a zwitterion at physiological pH. To accurately determine its molecular weight without degrading the molecule, Electrospray Ionization (ESI) is employed. ESI is a "soft" ionization technique that prevents the fragmentation of the fragile acetic acid moiety, allowing the mass spectrometer to detect the intact pseudo-molecular ions ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

()[2].

LCMS_Workflow SamplePrep Sample Preparation (Matrix Depletion) Chromatography Liquid Chromatography (Reverse-Phase C18) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+ / ESI-) Chromatography->Ionization MassSpec Mass Spectrometry (m/z Detection) Ionization->MassSpec DataAnalysis Data Analysis (MW Verification) MassSpec->DataAnalysis

LC-MS/MS workflow for small molecule molecular weight verification.
Protocol: High-Resolution LC-MS/MS Workflow

Self-Validating System: To ensure data integrity, this protocol inherently validates itself by incorporating stable isotope internal standards (to prove ionization efficiency and correct for matrix effects) and blank solvent injections (to prove the absence of column carryover) (3)[3].

Step 1: Sample Preparation

  • Dissolve 4-acetamidopiperidine-1-acetic acid in LC-MS grade Water/Acetonitrile (50:50, v/v) to achieve a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 10 µg/mL using the mobile phase. Rationale: Over-concentrated samples lead to increased chemical noise, poor mass resolution, and contamination of the vacuum system (2)[2].

  • Spike the sample with a stable isotope-labeled internal standard (e.g.,

    
    -labeled analog) at 1 µg/mL.
    

Step 2: Chromatographic Separation

  • Column: Reverse-phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water. Rationale: Formic acid acts as an ion-pairing agent. It suppresses the ionization of the carboxylic acid group during chromatography, ensuring the molecule remains neutral for optimal retention and sharp peak shape on the hydrophobic C18 stationary phase (4)[4].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min. Inject a blank sample (isopropanol) before and after the analyte run to clean the column.

Step 3: Mass Spectrometry Detection

  • Operate the triple-quadrupole mass spectrometer in ESI+ (Positive Ion) mode (5)[5].

  • Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Monitor for the primary pseudo-molecular adduct:

    
     at m/z 201.12.
    

Implications in Drug Design and Pharmacokinetics

The molecular weight of a compound is a primary determinant of its pharmacokinetic fate. Christopher A. Lipinski's Rule of Five (Ro5) is a universally adopted heuristic used by medicinal chemists to evaluate the "drug-likeness" of small molecules, predicting whether a chemical will be orally bioavailable in humans (6)[6].

According to the Ro5, poor absorption or permeation is highly probable if a molecule violates more than one of the following criteria: molecular weight > 500 Da, calculated LogP > 5, more than 5 hydrogen bond donors (HBD), or more than 10 hydrogen bond acceptors (HBA) (7)[7].

Table 2: Ro5 Compliance for 4-Acetamidopiperidine-1-Acetic Acid

ParameterRo5 Threshold4-Acetamidopiperidine-1-Acetic AcidStatus
Molecular Weight ≤ 500 Da200.24 DaPass
Hydrogen Bond Donors ≤ 52 (Acetamido NH, Carboxylic OH)Pass
Hydrogen Bond Acceptors ≤ 105 (2 N atoms, 3 O atoms)Pass
Lipophilicity (cLogP) ≤ 5< 1.0 (Highly polar, zwitterionic)Pass
Pharmacokinetic Analysis

At 200.24 Da , 4-acetamidopiperidine-1-acetic acid is well below the 500 Da threshold. Smaller molecules diffuse more rapidly across lipid bilayers via passive diffusion. Furthermore, its optimal hydrogen bonding profile (2 HBD, 5 HBA) ensures it maintains sufficient aqueous solubility without sacrificing membrane permeability. This makes it an exceptional candidate for oral drug formulations or as a highly soluble linker in PROTAC (Proteolysis Targeting Chimera) design, where maintaining a low overall molecular weight is a constant challenge.

Ro5_Impact MW Molecular Weight (< 500 Da) Permeability Membrane Permeability (Passive Diffusion) MW->Permeability Lipophilicity Lipophilicity (LogP < 5) Lipophilicity->Permeability HBD H-Bond Donors (≤ 5) HBD->Permeability HBA H-Bond Acceptors (≤ 10) HBA->Permeability Bioavailability Oral Bioavailability Permeability->Bioavailability

Influence of Lipinski's Rule of Five parameters on oral bioavailability.

References

  • Lipinski's rule of five. Wikipedia. Available at:[Link]

  • Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. ProteinIQ. Available at: [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at:[Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, Oxford University. Available at:[Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH PMC. Available at:[Link]

  • Liquid chromatography-mass spectrometry-based protocol to measure drug accumulation in Mycobacterium tuberculosis and its host cell. Cell STAR Protocols. Available at: [Link]

Sources

Exploratory

Technical Guide: Synthetic &amp; Functional Profile of (4-Acetylamino-piperidin-1-yl)-acetic Acid

[1] Executive Summary Molecule: (4-Acetylamino-piperidin-1-yl)-acetic acid Role: Bifunctional Zwitterionic Scaffold / Peptidomimetic Linker[1] This guide provides an in-depth technical analysis of (4-Acetylamino-piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Molecule: (4-Acetylamino-piperidin-1-yl)-acetic acid Role: Bifunctional Zwitterionic Scaffold / Peptidomimetic Linker[1]

This guide provides an in-depth technical analysis of (4-Acetylamino-piperidin-1-yl)-acetic acid, a specialized piperidine derivative used primarily as a polar building block in medicinal chemistry.[1] Structurally, it combines a basic tertiary amine (piperidine ring), a hydrogen-bond donor/acceptor motif (acetamide), and an acidic tail (acetic acid).

This unique architecture allows it to function as a zwitterionic solubility enhancer in drug design, particularly for optimizing the physicochemical properties (LogD) of lipophilic pharmacophores. It also serves as a semi-rigid linker in PROTACs and fragment-based drug discovery (FBDD).

Part 1: Chemoinformatics & Molecular Identity[1][2]

Precise structural identification is the prerequisite for any computational docking or library enumeration.

Table 1: Molecular Descriptors

FeatureData String / Value
Canonical SMILES CC(=O)NC1CCN(CC(=O)O)CC1
Isomeric SMILES CC(=O)NC1CCN(CC(=O)O)CC1 (Achiral)
InChI Key Generated from structure:N-Acetylated-Piperidine-Glycine-Core
Molecular Weight 200.24 g/mol
Formula

H-Bond Donors 2 (Amide NH, Acid OH)
H-Bond Acceptors 3 (Amide Carbonyl, Acid Carbonyl, Tertiary Amine)
Physicochemical Profiling

Understanding the ionization state is critical for extraction and purification.

  • pKa 1 (Carboxylic Acid):

    
     (Deprotonated at physiological pH).
    
  • pKa 2 (Piperidine Nitrogen):

    
     (Protonated at physiological pH).
    
  • Isoelectric Point (pI):

    
    .
    
  • LogP (Predicted): -0.8 to -1.2 (Highly polar/hydrophilic).

Implication: At pH 7.4, the molecule exists predominantly as a zwitterion . This prevents passive diffusion across the Blood-Brain Barrier (BBB) unless the acid is masked (esterified) or the amine is engaged in an intramolecular bond.

Part 2: Synthetic Methodology (The "Ester Route")

Causality & Experimental Logic

Direct alkylation of 4-acetamidopiperidine with chloroacetic acid (the "Schotten-Baumann" style approach) is operationally fraught.[1] It generates a zwitterionic product in an aqueous salt solution (


), making isolation difficult without expensive ion-exchange chromatography.

The Superior Protocol: The "Ester Route" is the industry standard for reliability. It uses a tert-butyl ester to maintain organic solubility during workup, followed by a clean acidolytic deprotection.

Step-by-Step Protocol

Precursors:

  • Starting Material: 4-Acetamidopiperidine (CAS: 5810-56-0).[1][2]

  • Reagent: tert-Butyl bromoacetate (CAS: 5292-43-3).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Phase 1: N-Alkylation[1]
  • Dissolution: Dissolve 4-acetamidopiperidine (1.0 eq) in anhydrous MeCN (10 mL/g).

  • Base Addition: Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 10 minutes.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Reason: Slight excess ensures complete consumption of the amine.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target mass: MW + 56 due to t-Bu).[1]

  • Workup:

    • Evaporate MeCN.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) and Brine (
      
      
      
      ). Note: The ester is lipophilic, allowing easy salt removal.
    • Dry over

      
      , filter, and concentrate.
      
    • Result: tert-butyl (4-acetamidopiperidin-1-yl)acetate.[1]

Phase 2: Deprotection (Hydrolysis)
  • Acidolysis: Dissolve the intermediate ester in Dichloromethane (DCM).

  • Reagent: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).

  • Time: Stir at RT for 2 hours.

  • Purification:

    • Concentrate under reduced pressure to remove TFA/DCM.

    • Critical Step: Co-evaporate with toluene (

      
      ) to remove trace TFA.
      
    • Triturate the resulting oil with Diethyl Ether (

      
      ) to precipitate the final product as a white solid (TFA salt) or free base depending on final pH adjustment.
      

Part 3: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the "Ester Route" logic, highlighting the critical separation of the lipophilic intermediate from the polar final product.

SynthesisPathway Start 4-Acetamidopiperidine (CAS: 5810-56-0) Intermediate Intermediate Ester (Lipophilic / Organic Soluble) Start->Intermediate N-Alkylation (60°C, 4h) Reagents t-Butyl Bromoacetate + DIPEA / MeCN Reagents->Intermediate Final Target Product (Zwitterionic Solid) Intermediate->Final Deprotection (-tBu group) Deprotection TFA / DCM (Acidolysis) Deprotection->Final

Figure 1: Step-wise synthetic pathway utilizing the tert-butyl ester strategy to bypass zwitterion purification issues.

Structural Utility Decision Tree

When should a medicinal chemist deploy this scaffold?

UtilityTree Problem Design Challenge: Poor Solubility or High LogP? Solubility Need to lower LogP? Problem->Solubility Linker Need a PROTAC Linker? Problem->Linker UseScaffold DEPLOY SCAFFOLD: (4-Acetylamino-piperidin-1-yl)-acetic acid Solubility->UseScaffold Yes Linker->UseScaffold Yes Mechanism1 Mechanism: Zwitterion effect reduces lipophilicity significantly. UseScaffold->Mechanism1 Mechanism2 Mechanism: Piperidine provides semi-rigid geometry; Acetamide offers H-bonds. UseScaffold->Mechanism2

Figure 2: Decision logic for incorporating the (4-Acetylamino-piperidin-1-yl)-acetic acid moiety into drug candidates.

Part 4: Structural Utility in Drug Design[1]

The "Solubilizing Tail" Strategy

In modern drug discovery, lead compounds often suffer from high lipophilicity (High LogP), leading to poor metabolic stability and solubility.

  • Application: Attaching the (4-Acetylamino-piperidin-1-yl)-acetic acid moiety to a hydrophobic core via the acetamide nitrogen or the carboxylic acid.[1]

  • Effect: The zwitterionic nature at physiological pH creates a "hydration shell" around the molecule, drastically improving aqueous solubility without necessarily introducing high molecular weight PEG chains.

Fragment-Based Drug Discovery (FBDD)

This molecule represents an ideal "elaborated fragment."

  • Core: The piperidine ring is a privileged scaffold in GPCR ligands (e.g., Fentanyl derivatives, though this specific molecule is non-opioid due to the polar acid tail).

  • Vector: The acetic acid handle allows for rapid coupling to amines (amide coupling) to generate libraries of N-substituted piperidines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1445156, 4-Acetamidopiperidine. Retrieved from [Link]

    • Context: Primary source for the precursor's physicochemical properties and safety d
  • Context: Verification of commercial availability and purity standards for the starting m
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid. Retrieved from [Link]

    • Context: Source for the core scaffold's biological activity and zwitterionic behavior d
  • Context: Validates the "Ester Route" protocol and amide coupling utility for piperidine-acetic acid deriv

Sources

Foundational

The Ascendant Role of 4-Substituted Piperidine Acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: The Piperidine Scaffold - A Cornerstone of Medicinal Chemistry The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in the re...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Piperidine Scaffold - A Cornerstone of Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile scaffolds in the realm of medicinal chemistry.[1] Its prevalence in over twenty classes of pharmaceuticals, from potent analgesics to life-altering antipsychotics, underscores its remarkable ability to interact with a diverse array of biological targets.[1] This guide delves into a specific, yet profoundly significant, class of these compounds: 4-substituted piperidine acetic acid derivatives. By exploring their synthesis, dissecting their structure-activity relationships, and illuminating their therapeutic applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and innovate within this promising chemical space.

I. Strategic Synthesis of 4-Substituted Piperidine Acetic Acid Derivatives: A Modular Approach

The synthetic accessibility of a chemical scaffold is a paramount consideration in drug discovery. The beauty of the 4-substituted piperidine acetic acid core lies in its modular nature, allowing for the systematic and efficient exploration of chemical diversity. The general synthetic strategy can be conceptually broken down into three key stages: synthesis of the core piperidine acetic acid scaffold, diversification at the 4-position, and functionalization of the acetic acid moiety.

A. Constructing the Core: The Piperidine Acetic Acid Scaffold

The foundational piperidine-4-acetic acid can be synthesized through various established routes. One common approach involves the use of 4-piperidone as a starting material.[2][3]

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)acetic acid hydrochloride

This protocol outlines a representative synthesis of the core scaffold.

Materials:

  • 2-(Piperidin-4-yl)acetic acid hydrochloride[4]

  • 4′-fluoroacetophenone[4]

  • Potassium carbonate (K2CO3)[4]

  • Dimethyl sulfoxide (DMSO)[4]

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of 2-(piperidin-4-yl)acetic acid hydrochloride (1.11 mmol) and 4′-fluoroacetophenone (1.34 mmol) in DMSO (3 mL), add K2CO3 (4.44 mmol).[4]

  • Stir the mixture at 100 °C overnight.[4]

  • After cooling to room temperature, add water to the reaction mixture.[4]

  • The product, 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid, can then be isolated and purified using standard techniques such as extraction and chromatography.[4]

B. Diversification at the 4-Position: Introducing Chemical Functionality

The true power of this scaffold lies in the ability to introduce a wide array of substituents at the 4-position of the piperidine ring. This is often achieved through the alkylation of a suitable precursor, such as a 4-piperidone.[5]

C. Functionalization of the Acetic Acid Moiety: Amide and Ester Bond Formation

The carboxylic acid group of the piperidine acetic acid core serves as a versatile handle for further modification, most commonly through the formation of amide or ester linkages.[6][7] Amide bond formation is a cornerstone of medicinal chemistry, and a variety of coupling reagents can be employed to facilitate this transformation.[7][8][9][10]

Experimental Protocol: General Amide Coupling

This protocol provides a general procedure for the synthesis of N-substituted 2-(piperidin-4-yl)acetamides.

Materials:

  • 4-Substituted piperidine acetic acid derivative

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]

  • 4-Dimethylaminopyridine (DMAP)[9]

  • 1-Hydroxybenzotriazole (HOBt) (catalytic amount)[9]

  • Dipea (DIPEA)[9]

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the 4-substituted piperidine acetic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add EDC (1.0 eq), DMAP (1.0 eq), and a catalytic amount of HOBt.[9]

  • Add the desired primary or secondary amine (1.0-1.2 eq) followed by DIPEA.[9]

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up using standard aqueous extraction procedures to remove the coupling reagents and byproducts.

  • The final amide product is purified by column chromatography.

II. Deciphering the Code: Structure-Activity Relationships (SAR)

The systematic modification of the 4-substituted piperidine acetic acid scaffold has led to the discovery of potent and selective modulators of various biological targets. This section will explore the key SAR insights for several important target classes.

A. GABA Transporter (GAT) Inhibitors: Tuning Selectivity for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs).[11][12] Inhibition of GATs is a validated therapeutic strategy for neurological disorders such as epilepsy.[11][13] Four subtypes of GATs have been identified: GAT1, GAT2, GAT3, and BGT1.[12] 4-Substituted piperidine acetic acid derivatives have emerged as a promising class of GAT inhibitors.[12][14][15]

Table 1: Inhibitory Activity (IC50, µM) of 4-Substituted Piperidine Acetic Acid Derivatives on GABA Transporters

Compound4-SubstituentGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
(S)-4 2-[tris(4-methoxyphenyl)methoxy]ethyl>200215140[14]
rac-57 (biaryl moiety via alkynyl spacer)reasonable affinity---[15]
rac-84 (biaryl moiety via alkynyl spacer)---notable potency[15]
(S)-8d 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl--pIC50 = 6.49-[16]

Key SAR Insights for GAT Inhibition:

  • The Piperidine Acetic Acid Core: This moiety is crucial for recognition by the GABA transporter, likely mimicking the endogenous ligand GABA.[12]

  • The 4-Substituent: The nature of the substituent at the 4-position plays a critical role in determining both potency and selectivity. Large, lipophilic groups are often favored for potent inhibition. The introduction of biaryl moieties has been explored to enhance affinity.[15]

  • Stereochemistry: The stereochemistry at the 4-position can significantly impact selectivity for different GAT subtypes.

B. Opioid Receptor Modulators: A New Generation of Analgesics

The opioid receptors (mu, delta, and kappa) are key targets for the management of pain.[17][18][19] 4-Substituted piperidine derivatives have a long history in the development of potent opioid analgesics.[13][20][21]

Table 2: Opioid Receptor Binding Affinity (Ki, nM) and Functional Activity (EC50, nM) of 4-Substituted Piperidine Derivatives

Compound4-SubstituentReceptorKi (nM)EC50 (nM)Reference
18a Phenyl-4-[1H-imidazol-2-yl]delta1814 (full agonist)[19]
Various (see reference)muVariesVaries[17][18]

Key SAR Insights for Opioid Receptor Modulation:

  • The 4-Phenyl Group: A 4-phenyl or related aromatic substituent is a common feature in many potent opioid receptor ligands.

  • The N-Substituent: The substituent on the piperidine nitrogen significantly influences activity and selectivity.

  • Functional Activity: Subtle structural modifications can convert a full agonist into a partial agonist or an antagonist, offering a pathway to fine-tune the pharmacological profile and potentially mitigate side effects like tolerance and dependence.[17][18]

C. Cholinesterase Inhibitors: Combating the Symptoms of Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease.[22][23][24] Several piperidine-containing drugs, such as donepezil, are potent cholinesterase inhibitors.[25]

Table 3: Cholinesterase Inhibitory Activity (IC50, µM) of Piperidine Derivatives

CompoundSubstituent PatternAChE IC50 (µM)BChE IC50 (µM)Reference
5b 2-chloro cinnamoyl piperidinyl acetate19.74-[22]
5q 4-ethoxy-3-methoxy cinnamoyl piperidinyl acetate-13.49[22]
7 (from Senna spectabilis)7.32>150[23]
9 (from Senna spectabilis)15.1>140[23]
7c Arecoline-4-thiazolidinone conjugate6.6213.78[26]

Key SAR Insights for Cholinesterase Inhibition:

  • Hybrid Molecules: The design of hybrid molecules that combine the piperidine scaffold with other pharmacophores, such as cinnamoyl or thiazolidinone moieties, has proven to be a successful strategy for developing potent cholinesterase inhibitors.[22][26]

  • Substituent Effects: The nature and position of substituents on the aromatic rings can significantly impact potency and selectivity for AChE versus BChE.[22]

III. Therapeutic Frontiers: Applications in Neurological Disorders

The unique pharmacological profiles of 4-substituted piperidine acetic acid derivatives have positioned them as promising candidates for the treatment of a range of neurological and psychiatric disorders.

A. Epilepsy: Restoring the Excitatory-Inhibitory Balance

Epilepsy is characterized by an imbalance between excitatory and inhibitory neurotransmission.[11][13] By inhibiting GABA reuptake, 4-substituted piperidine acetic acid derivatives can increase the synaptic concentration of GABA, thereby enhancing inhibitory signaling and suppressing seizure activity.[11]

GABAergic_Synapse cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle GAD->GABA Vesicle->Synaptic_Cleft_Pre Exocytosis GAT1 GAT1 GABA_in_cleft GABA GABA_A_Receptor GABAA Receptor Cl_ion Cl- GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_in_cleft->GAT1 Reuptake GABA_in_cleft->GABA_A_Receptor Binding Drug 4-Substituted Piperidine Acetic Acid Derivative Drug->GAT1 Inhibition

Caption: GABAergic synapse and reuptake inhibition by 4-substituted piperidine acetic acid derivatives.

B. Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[21][27][28] 4-Substituted piperidine derivatives can potentially intervene in the disease process through multiple mechanisms, including the inhibition of cholinesterases to improve cognitive function and the modulation of Aβ and tau pathology.[6][25][29]

Alzheimers_Pathway cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Aggregation APP->Abeta β- and γ-secretase cleavage Tau Tau Hyperphosphorylation Abeta->Tau Induces Plaques Aβ Plaques Abeta->Plaques Tangles Neurofibrillary Tangles Tau->Tangles Synaptic_Dysfunction Synaptic Dysfunction Plaques->Synaptic_Dysfunction Tangles->Synaptic_Dysfunction Neuronal_Death Neuronal Death Synaptic_Dysfunction->Neuronal_Death Piperidine_Derivative 4-Substituted Piperidine Acetic Acid Derivative Cholinesterase_Inhibition Cholinesterase Inhibition Piperidine_Derivative->Cholinesterase_Inhibition Abeta_Modulation Aβ Aggregation Modulation Piperidine_Derivative->Abeta_Modulation Tau_Modulation Tau Phosphorylation Modulation Piperidine_Derivative->Tau_Modulation Cholinesterase_Inhibition->Synaptic_Dysfunction Ameliorates Abeta_Modulation->Abeta Inhibits Tau_Modulation->Tau Inhibits

Caption: Potential multi-target therapeutic intervention in Alzheimer's disease by 4-substituted piperidine acetic acid derivatives.

C. Pain Management: Beyond Traditional Opioids

As discussed in the SAR section, 4-substituted piperidine derivatives have a rich history as potent analgesics.[13][20][21] The ability to fine-tune their activity at opioid receptors opens up the possibility of developing novel pain therapeutics with improved side-effect profiles compared to traditional opioids.[17][18]

IV. Experimental Protocols: A Self-Validating System

The reliability and reproducibility of experimental data are paramount in scientific research. The following protocol for a [³H]GABA uptake inhibition assay is designed as a self-validating system, incorporating appropriate controls to ensure the integrity of the results.

Experimental Protocol: In Vitro [³H]GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

Materials:

  • HEK-293 cells stably expressing the desired human GAT subtype (e.g., hGAT1).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Poly-D-lysine coated 96-well cell culture plates.

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 10 mM D-glucose.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Test compounds (4-substituted piperidine acetic acid derivatives).

  • Reference inhibitor (e.g., Tiagabine for GAT1).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Seed HEK-293 cells expressing the target GAT subtype into poly-D-lysine coated 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add 50 µL of assay buffer containing the test compound or reference inhibitor to the appropriate wells. For total uptake, add buffer alone. For non-specific uptake, add a high concentration of the reference inhibitor (e.g., 1 mM Tiagabine). c. Pre-incubate the plate for 10-20 minutes at room temperature. d. Initiate the uptake by adding 50 µL of assay buffer containing [³H]GABA (final concentration ~10-50 nM). e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range. f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. g. Lyse the cells with a scintillation cocktail.

  • Data Analysis: a. Measure the radioactivity in each well using a microplate scintillation counter. b. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12]

GABA_Uptake_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Cell_Culture Seed GAT-expressing HEK-293 cells Wash_Cells_1 Wash cells Cell_Culture->Wash_Cells_1 Compound_Prep Prepare serial dilutions of test compounds Pre_incubation Pre-incubate with compounds Compound_Prep->Pre_incubation Wash_Cells_1->Pre_incubation Add_Radioligand Add [3H]GABA Pre_incubation->Add_Radioligand Incubation Incubate Add_Radioligand->Incubation Terminate Terminate uptake (wash) Incubation->Terminate Lyse_Cells Lyse cells Terminate->Lyse_Cells Scintillation_Counting Scintillation Counting Lyse_Cells->Scintillation_Counting Calculate_Specific_Uptake Calculate specific uptake Scintillation_Counting->Calculate_Specific_Uptake Plot_Data Plot % inhibition vs. [compound] Calculate_Specific_Uptake->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Experimental workflow for the in vitro [³H]GABA uptake inhibition assay.

V. Conclusion and Future Perspectives

The 4-substituted piperidine acetic acid scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, coupled with the profound impact of substitution on its pharmacological profile, ensures its continued relevance in drug discovery. Future research will likely focus on the development of highly selective ligands for individual GAT subtypes, the exploration of novel opioid receptor modulators with improved safety profiles, and the design of multi-target ligands for complex diseases like Alzheimer's. The insights and methodologies presented in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

  • Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8-12. [Link]

  • Puzzo, D., Gulisano, W., Palmeri, A., & Arancio, O. (2016). Role of Amyloid-β and Tau Proteins in Alzheimer's Disease. Current medicinal chemistry, 23(39), 4473–4486. [Link]

  • Wang, X., & Holtzman, D. M. (2020). The Role of Amyloid-Beta and Tau in the Early Pathogenesis of Alzheimer's Disease. Frontiers in aging neuroscience, 12, 238. [Link]

  • Kaila, K., Ruusuvuori, E., Seja, P., Voipio, J., & Puskarjov, M. (2014). GABAA-Receptor Signaling and Ionic Plasticity in the Generation and Spread of Seizures. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. [Link]

  • Busche, M. A., & Konnerth, A. (2016). Synergy between amyloid-beta and tau in Alzheimer's Disease. UCL Discovery. [Link]

  • Martin, S. L., & Smith, Y. (2021). Regulation of Inhibitory Signaling at the Receptor and Cellular Level; Advances in Our Understanding of GABAergic Neurotransmission and the Mechanisms by Which It Is Disrupted in Epilepsy. Frontiers in Cellular Neuroscience, 15, 769032. [Link]

  • Al-Harbi, N. O., & Al-Ghamdi, S. S. (2026). Overview of the Molecular Modalities and Signaling Pathways Intersecting with β-Amyloid and Tau Protein in Alzheimer's Disease. ResearchGate. [Link]

  • Ligon, W. V. (1979). Synthesis and gramine alkylation of some 3-piperidones. Synthetic route to 2-(3-indolylmethyl)-4-piperidineacetic acid derivatives. The Journal of Organic Chemistry, 44(22), 3973–3975. [Link]

  • Yurttaş, L., Ciftci, H. I., & Temel, H. E. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834–840. [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. [Link]

  • Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Kumar, A., et al. (2025). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. Scientific Reports, 15(1), 42666. [Link]

  • ScienceMadness Discussion Board. (2012, July 1). N-alkylation of 4-piperidone. [Link]

  • Le, T. B., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. [Link]

  • Andersen, K. E., et al. (1996). Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3. Journal of Medicinal Chemistry, 39(18), 3514-3522. [Link]

  • Jayarama Kumar, J. R., et al. (2015). Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of arecoline-, 4-thiazolidinone- and piperidine- based conjugates. ResearchGate. [Link]

  • Minagawa, Y., et al. (1979). Process for preparing acid esters of 4-piperidinol derivatives and their use as stabilizers.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 23-28. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • Sitek, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(15), 4697. [Link]

  • Vieira, N. C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(12), 4067-4073. [Link]

  • PubChem. (n.d.). Piperidin-4-yl-acetic acid ethyl ester hydrochloride. [Link]

  • Jones, G., & Jones, R. (1970). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic, 12, 1609-1612. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]

  • ScienceMadness Discussion Board. (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Wanner, K. T., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Wanner, K. T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2269-2282. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. [Link]

  • Hwang, S. H., et al. (2014). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 57(13), 5549-5569. [Link]

  • Dunetz, J. R., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 49(36), 5247-5250. [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 24-34. [Link]

  • Ananthan, S., et al. (2006). 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Bioorganic & Medicinal Chemistry Letters, 16(1), 214-218. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2794. [Link]

Sources

Exploratory

The Chemical and Pharmacological Landscape of (4-Acetylamino-piperidin-1-yl)-acetic Acid: A Comprehensive Synthon Guide

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks—synthons—that can seamlessly link pharmacophores while optimizing physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on bifunctional building blocks—synthons—that can seamlessly link pharmacophores while optimizing physicochemical properties. (4-Acetylamino-piperidin-1-yl)-acetic acid is a highly specialized, versatile synthon utilized in the synthesis of advanced peptidomimetics, receptor modulators, and antibacterial agents.

By featuring a basic piperidine core, a stable hydrogen-bonding acetamido head, and a reactive acetic acid tail, this molecule allows drug development professionals to append polar, solubilizing moieties to lipophilic drug cores without introducing the metabolic liabilities of primary amines. This whitepaper details the structural bioinformatics, mechanistic utility, and self-validating synthetic protocols required to leverage this compound in active pharmaceutical ingredient (API) development.

Chemical Identity & Structural Bioinformatics

While the exact positional isomer of (4-Acetylamino-piperidin-1-yl)-acetic acid is frequently embedded within the Markush structures of proprietary patent libraries rather than as a primary standalone PubChem CID, its physicochemical behavior is deeply grounded in its well-documented parent scaffolds, such as[1] and.

  • IUPAC Name: 2-(4-acetamidopiperidin-1-yl)acetic acid

  • Molecular Formula: C9H16N2O3

  • SMILES: CC(=O)NC1CCN(CC1)CC(=O)O

  • Molecular Weight: 200.23 g/mol

Physicochemical & ADMET Profiling

The structural parameters of this synthon are optimized for improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of parent drugs.

PropertyValueComputational Source / Causality
Molecular Formula C9H16N2O3Standard elemental composition.
Molecular Weight 200.23 g/mol Optimal low-molecular-weight footprint; prevents the final API conjugate from violating Lipinski's Rule of 5.
Monoisotopic Mass 200.116 DaCritical exact mass for High-Resolution Mass Spectrometry (HRMS) tracking during API synthesis.
Topological Polar Surface Area ~ 69.6 ŲProvides excellent aqueous solubility while maintaining sufficient lipophilicity for cellular permeability.
Hydrogen Bond Donors 2The amide (-NH) and carboxylic (-OH) groups facilitate directional target-protein interactions.
Hydrogen Bond Acceptors 4Enhances dipole-dipole interactions within target binding pockets (e.g., kinase hinge regions).

Mechanistic Role in Drug Development

The strategic incorporation of the (4-Acetylamino-piperidin-1-yl)-acetic acid moiety into a drug scaffold is rarely accidental; it is driven by specific pharmacokinetic and pharmacodynamic goals:

  • Oxazolidinone Antibacterials: In the development of next-generation antibiotics (analogous to linezolid), appending this piperidine derivative to the oxazolidinone core drastically improves the drug's antibacterial spectrum and solubility[2]. The piperidine nitrogen (pKa ~ 8.5) is protonated at physiological pH, enhancing bioavailability, while the acetamido group forms critical hydrogen bonds with the bacterial 50S ribosomal subunit without being rapidly metabolized[3].

  • Factor Xa Inhibitors: In cardiovascular drug design, this synthon is utilized to synthesize substituted benzoheteroaryl compounds[4]. The acetic acid tail acts as a flexible linker, allowing the basic piperidine core to reach into and form a salt bridge with the S4 pocket (specifically the Asp189 residue) of the Factor Xa protease[5].

Self-Validating Synthetic Protocol

In medicinal chemistry, the reproducible scale-up of bifunctional synthons requires orthogonal reactivity. The following protocol leverages the differential nucleophilicity of the piperidine secondary amine versus the delocalized acetamide nitrogen.

Step 1: N-Alkylation of 4-Acetamidopiperidine
  • Reagents: 4-Acetamidopiperidine (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Procedure: Suspend K₂CO₃ in a solution of 4-acetamidopiperidine in MeCN. Dropwise add ethyl bromoacetate at 0°C, then warm to 60°C for 4 hours.

  • Causality: The secondary amine of the piperidine ring is significantly more nucleophilic than the amide nitrogen. Using a mild inorganic base (K₂CO₃) in a polar aprotic solvent ensures exclusive N-alkylation at the piperidine core, preventing unwanted bis-alkylation.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) must show complete consumption of the starting amine (ninhydrin positive) and the formation of a higher

    
     intermediate (UV inactive, iodine active).
    
Step 2: Selective Saponification
  • Reagents: Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq), THF/Water (3:1 v/v).

  • Procedure: Dissolve the intermediate ester in the THF/Water mixture. Add LiOH·H₂O and stir at room temperature for 2 hours.

  • Causality: The ethyl ester must be hydrolyzed to the free carboxylic acid to enable downstream amide coupling to the API. LiOH is chosen over stronger bases (NaOH/KOH) to provide mild conditions, strictly preventing the unwanted cleavage of the acetamide bond. The biphasic solvent system ensures the solubility of both the organic ester and the inorganic hydroxide.

  • Validation Checkpoint: LC-MS analysis of a reaction aliquot must confirm the disappearance of the ester mass and the appearance of the target zwitterion mass (

    
     = 201.1 m/z).
    
Step 3: Zwitterion Isolation
  • Reagents: 1M HCl.

  • Procedure: Concentrate the reaction mixture in vacuo to remove THF. Cool the aqueous layer to 0°C and carefully adjust the pH to ~6.0 using 1M HCl. Filter the resulting white precipitate and dry under high vacuum.

  • Causality: The product is a zwitterion (basic piperidine nitrogen, acidic carboxylic acid). Adjusting the pH exactly to its isoelectric point forces the compound to precipitate from the aqueous phase, bypassing the need for complex, yield-reducing reverse-phase chromatography.

Synthetic Workflow & API Integration

SynthWorkflow N1 4-Acetamidopiperidine (Starting Material) N2 Ethyl 2-(4-acetamidopiperidin-1-yl)acetate (Intermediate) N1->N2 Ethyl bromoacetate, K2CO3 MeCN, 60°C (N-Alkylation) N3 (4-Acetylamino-piperidin-1-yl)-acetic acid (Target Synthon) N2->N3 LiOH, THF/H2O RT (Selective Saponification) N4 API Conjugate (e.g., Oxazolidinone Antibacterial) N3->N4 HATU, DIPEA, API Amine DMF (Amide Coupling)

Synthetic workflow and API integration of (4-Acetylamino-piperidin-1-yl)-acetic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 201097, Piperidin-1-yl-acetic acid." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329795061, 4-Piperidine acetic acid." PubChem,[Link]

  • Lee, J.-G., et al. "Novel oxazolidinone derivatives and a process for the preparation thereof." U.S.
  • Dankulich, W. P., et al. "Substituted (aminoiminomethyl or aminomethyl) benzoheteroaryl compounds." U.S.

Sources

Foundational

Piperidine-based amino acid building blocks for synthesis

Executive Summary Piperidine-based amino acids—specifically Pipecolic acid (Pip) , Nipecotic acid (Nip) , and Isonipecotic acid (Inp) —are critical non-proteinogenic scaffolds in modern drug discovery. Unlike flexible al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine-based amino acids—specifically Pipecolic acid (Pip) , Nipecotic acid (Nip) , and Isonipecotic acid (Inp) —are critical non-proteinogenic scaffolds in modern drug discovery. Unlike flexible aliphatic amino acids, these saturated heterocycles introduce defined conformational constraints into peptide backbones and small molecule drugs.

This guide provides a technical deep-dive into the selection, synthesis, and incorporation of these building blocks. It addresses the specific challenges of stereocontrol during synthesis and the steric hurdles encountered during Solid Phase Peptide Synthesis (SPPS).

Structural Classification & Physicochemical Properties

The position of the carboxylic acid relative to the nitrogen atom dictates the building block's impact on secondary structure and pharmacological profile.

Comparative Technical Data
Common NameIUPAC NameChiralityStructural RoleKey pKa (approx)Primary Application
Pipecolic Acid (Pip) Piperidine-2-carboxylic acidChiral (C2)Proline Homologue

-COOH: 2.2NH: 11.0

-turn inducer; NMDA antagonists
Nipecotic Acid (Nip) Piperidine-3-carboxylic acidChiral (C3)

-Amino Acid Isostere

-COOH: 3.5NH: 10.5
GABA uptake inhibitors (e.g., Tiagabine)
Isonipecotic Acid (Inp) Piperidine-4-carboxylic acidAchiralRigid Linker/Spacer

-COOH: 4.0NH: 10.8
Fragment-based drug discovery (FBDD)

Key Insight:

  • Pip is a "super-proline." It restricts the

    
     (phi) torsion angle of the peptide backbone more severely than proline due to the 6-membered ring's chair conformation, often locking peptides into specific turn geometries (e.g., Type VI 
    
    
    
    -turns).
  • Nip and Inp act as rigid spacers. Nip is particularly valuable in neurochemistry because its zwitterionic form mimics

    
    -aminobutyric acid (GABA) but with restricted rotatable bonds.
    

Synthetic Methodologies: Stereocontrol & Scalability

Obtaining enantiopure piperidine amino acids is the primary bottleneck. We categorize synthesis into three dominant workflows.

Workflow Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target Scaffold RouteA Route A: Asymmetric Hydrogenation Start->RouteA Industrial Scale RouteB Route B: Biocatalytic Flow Start->RouteB Green/Lab Scale RouteC Route C: Chiral Resolution Start->RouteC Legacy/Low Cost Sub_Pyridine Pyridine Precursor RouteA->Sub_Pyridine Sub_Lysine L-Lysine RouteB->Sub_Lysine Sub_Racemic Racemic Mixture RouteC->Sub_Racemic Process_Cat Rh/Ru Catalyst (Chiral Ligand) Sub_Pyridine->Process_Cat Process_Enz Cyclodeaminase / Transaminase Sub_Lysine->Process_Enz Process_Salt Tartaric Acid Crystallization Sub_Racemic->Process_Salt End_Product Enantiopure Piperidine AA Process_Cat->End_Product >95% ee Process_Enz->End_Product 100% ee (L-form) Process_Salt->End_Product Max 50% yield

Figure 1: Decision matrix for selecting the synthetic route based on scale and stereochemical requirements.

Technical Commentary on Methodologies
  • Asymmetric Hydrogenation (Route A): The reduction of pyridine-2-carboxylic acid using Rhodium or Ruthenium catalysts with chiral ligands (e.g., BINAP) is the industry standard for scalability.

    • Critical Parameter: High pressure (50-100 bar) is often required.

  • Biocatalytic Synthesis (Route B): Recent advances utilize L-lysine cyclodeaminase in flow chemistry setups.

    • Advantage:[1][2] This converts cheap L-Lysine directly to L-Pipecolic acid with perfect stereoretention, avoiding toxic transition metals [1].

  • Resolution (Route C): Classical crystallization with tartaric acid.

    • Limitation: Maximum theoretical yield is 50% unless a dynamic kinetic resolution (DKR) step is added to racemize the unwanted enantiomer.

Protocol: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating Pipecolic acid (Pip) into a peptide sequence is difficult because it is a secondary amine (sterically hindered) and lacks an amide proton for hydrogen bonding.

Challenge: The "Difficult Coupling" Phenomenon
  • Coupling TO Pip: The secondary amine of the piperidine ring is buried. Standard carbodiimides (DIC) often fail.

  • Coupling FROM Pip: Once attached, the steric bulk of the piperidine ring hinders the approach of the next incoming amino acid.

  • Detection: The Kaiser test (ninhydrin) does not work for secondary amines (no blue color).[1]

Optimized Protocol: Fmoc-Pip-OH Coupling

This protocol assumes a standard polystyrene resin (e.g., 2-Chlorotrityl or Rink Amide).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Why? The pyridine nitrogen in the HATU structure provides an electron-withdrawing effect that stabilizes the leaving group better than HBTU, accelerating the reaction with hindered amines.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Monitoring Reagent: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) or Isatin.[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Drain.

  • Activation (Pre-mix):

    • Dissolve Fmoc-Pip-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.

    • Add HOAt (3.0 eq) to suppress racemization.

    • Add DIPEA (6.0 eq) immediately before adding to the resin.

    • Note: Do not let the activated ester sit for >2 minutes before addition to prevent hydrolysis.

  • Coupling Reaction:

    • Add the mixture to the resin.[3][4][5][6]

    • Double Couple: Shake for 2 hours. Drain. Repeat the coupling step with fresh reagents for another 2 hours.

    • Causality: The steric hindrance of the secondary amine requires extended contact time and high concentration (kinetic forcing) to drive the reaction to completion [2].

  • Monitoring (The Chloranil Test):

    • Do NOT use Kaiser Test.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF to a few resin beads.

    • Result: Blue beads = Secondary amine present (Incomplete coupling). Colorless/Yellow = Complete coupling.

  • Capping (Crucial):

    • If the test is slightly positive after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Medicinal Chemistry Applications

Signaling Pathway Modulation

Piperidine acids are frequently used to target the GABAergic system. Nipecotic acid is a potent inhibitor of GAT-1 (GABA Transporter 1).

GABA_Pathway GABA GABA (Neurotransmitter) Synapse Synaptic Cleft GABA->Synapse Release GAT1 GAT-1 Transporter (Reuptake) Synapse->GAT1 Reuptake Result Increased GABA Concentration GAT1->Result Blockade leads to Nipecotic Nipecotic Acid Derivatives Nipecotic->GAT1 Inhibits

Figure 2: Mechanism of Action for Nipecotic Acid derivatives in the GABAergic system.

Case Study: Tiagabine

Tiagabine is a lipophilic derivative of (R)-nipecotic acid .

  • Design Logic: Nipecotic acid itself cannot cross the Blood-Brain Barrier (BBB) due to its zwitterionic nature.[7]

  • Solution: A lipophilic anchor (di(2-thienyl)methyl group) was attached to the piperidine nitrogen. This masks the polarity and allows BBB penetration, where it then inhibits GAT-1, treating epilepsy [3].

References

  • RSC Advances. (2020). Cell-free biocatalytic syntheses of L-pipecolic acid: a dual strategy approach and process intensification in flow. Link

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Link

  • BenchChem. (2025).[7] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Link

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Link

  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[8] Link

Sources

Exploratory

Technical Whitepaper: Safety Data, Physicochemical Profiling, and Application Workflows for (4-Acetylamino-piperidin-1-yl)-acetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) & Bench-Level Handling Guide Executive Summary In modern drug discovery, piperidine de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Scope: Advanced Safety Data Sheet (SDS) & Bench-Level Handling Guide

Executive Summary

In modern drug discovery, piperidine derivatives serve as privileged scaffolds for central nervous system (CNS) agents, peptidomimetics, and targeted therapeutics. (4-Acetylamino-piperidin-1-yl)-acetic acid (Molecular Formula: C9H16N2O3) is a highly specialized, bifunctional building block[1]. Unlike standard Safety Data Sheets (SDS) that provide generic compliance data, this whitepaper integrates Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (HCS) requirements[2] with field-proven experimental workflows. As a Senior Application Scientist, my objective is to provide a self-validating framework that ensures both personnel safety and synthetic integrity when handling this compound.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical behavior of (4-Acetylamino-piperidin-1-yl)-acetic acid is critical for predicting its reactivity and hazard profile. The presence of a tertiary amine (within the piperidine ring) and a carboxylic acid moiety makes this compound zwitterionic under physiological conditions, while the acetylamino group acts as a hydrogen bond donor/acceptor.

Table 1: Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
Chemical Name (4-Acetylamino-piperidin-1-yl)-acetic acidBifunctional scaffold for amide coupling.
Molecular Formula C9H16N2O3Indicates a highly polar organic molecule[1].
Molecular Weight 200.23 g/mol Small molecule; readily crosses standard dialysis membranes.
Physical State Solid (Crystalline Powder)Prone to aerosolization; inhalation hazard if milled or swept dry.
Solubility Soluble in DMF, DMSO, WaterHigh polarity necessitates polar aprotic solvents for organic synthesis.
Parent Scaffold Base Piperidin-1-yl-acetic acidBaseline toxicity and reactivity profile derived from CID 201097[3].

Hazard Identification & Toxicological Profile

Based on OSHA HCS guidelines[2] and structural activity relationship (SAR) data from related piperidine-acetic acid derivatives[3], this compound requires stringent handling protocols.

  • Skin Irritation (Category 2): The zwitterionic nature of the compound can disrupt the lipid bilayer of the stratum corneum, leading to localized dermatitis.

  • Serious Eye Irritation (Category 2A): Direct contact with ocular mucosa can cause rapid pH shifts due to the carboxylic acid moiety, resulting in severe irritation or corneal micro-abrasions.

  • Respiratory Sensitization (Category 3): The acetylamino group, combined with the fine crystalline nature of the powder, presents a respiratory hazard. Inhalation of the dust can trigger localized immune responses in the upper respiratory tract.

Causality Check: Why is respiratory protection prioritized? Because the compound is handled as a dry powder during weighing and transfer. The low mass-to-surface-area ratio of the microcrystalline solid allows it to easily become airborne, bypassing primary ciliary defenses.

Bench-Level Handling & Experimental Protocols

To ensure scientific integrity, any protocol utilizing (4-Acetylamino-piperidin-1-yl)-acetic acid must be a self-validating system. Below is a standardized amide coupling workflow, designed to minimize exposure while maximizing synthetic yield.

Protocol: HATU-Mediated Amide Coupling

The choice of HATU over EDC/NHS is deliberate; HATU rapidly forms the active ester with hindered piperidine-acetic acid derivatives, minimizing epimerization and reducing the time the operator spends handling the open reaction.

  • Preparation (Fume Hood Required): Weigh 1.0 equivalent of (4-Acetylamino-piperidin-1-yl)-acetic acid into a dry, round-bottom flask.

  • Solvation: Dissolve the powder in anhydrous N,N-Dimethylformamide (DMF). Self-Validation: Ensure complete dissolution before proceeding; suspended particles indicate moisture contamination or degraded reagent.

  • Activation: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature under an inert nitrogen atmosphere.

  • Coupling: Introduce 1.1 equivalents of the target primary amine. Stir for 2-4 hours.

  • Quenching & Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc).

  • QC Validation: Analyze the organic layer via LC-MS. Do not proceed to downstream assays unless purity exceeds 95% to prevent the accumulation of toxic byproducts.

AmideCoupling Start Weigh (4-Acetylamino-piperidin-1-yl)-acetic acid Solvation Dissolve in Anhydrous DMF Start->Solvation Activation Add HATU & DIPEA Solvation->Activation Coupling Add Target Amine Activation->Coupling Workup Aqueous Workup Coupling->Workup QC LC-MS Purity >95%? Workup->QC Proceed Downstream Assays QC->Proceed Yes Purify Flash Chromatography QC->Purify No Purify->QC Re-analyze

Figure 1: Standardized amide coupling workflow for piperidine-acetic acid derivatives.

Personal Protective Equipment (PPE) & Engineering Controls

Safety protocols must be causally linked to the compound's physical properties.

Table 2: Mandatory PPE and Engineering Controls
Protection TypeSpecificationCausality / Rationale
Hand Protection Nitrile gloves (Min 0.11 mm thickness)Latex is highly permeable to DMF (the primary solvent used). Nitrile provides a sufficient breakthrough barrier.
Eye Protection Snug-fitting chemical splash gogglesProtects against micro-abrasions from airborne crystalline powder and solvent splashes.
Respiratory N95 or P100 Particulate RespiratorRequired when weighing >1g outside of a containment enclosure due to the acetylamino sensitization risk.
Engineering Class II Biological Safety Cabinet or Fume HoodMaintains negative pressure to ensure aerosolized particulates are drawn away from the operator's breathing zone.

Emergency Response & Spill Mitigation

In the event of a breach in containment, rapid and logical decision-making is required. Because the compound is a fine powder, standard sweeping will exacerbate the hazard by creating a dust cloud.

Step-by-Step Spill Protocol:
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Assess & Don PPE: Determine if the spill is manageable (<50g). Equip N95 respirator, double nitrile gloves, and goggles.

  • Containment (Crucial Step): Do NOT dry sweep. Lightly dampen absorbent pads with water or a 10% ethanol solution and gently place them over the powder to suppress aerosolization.

  • Collection: Mechanically transfer the dampened mass into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 1M NaOH or soapy water) to neutralize residual acidic moieties, followed by a distilled water rinse.

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Small Small Spill (<50g) Assess->Small <50g Large Large Spill (>50g) Assess->Large >50g PPE Don PPE (N95, Nitrile) Small->PPE Evacuate Evacuate & Notify EHS Large->Evacuate Contain Dampen & Collect PPE->Contain Decon Decontaminate Surface Contain->Decon Clear Area Cleared Decon->Clear

Figure 2: Logical decision matrix for chemical spill response and decontamination.

References

  • PubChem. "Piperidin-1-yl-acetic acid (CID 201097) - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard (HCS) Overview." United States Department of Labor. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Protocol Guide for (4-Acetylamino-piperidin-1-yl)-acetic Acid

Introduction & Mechanistic Rationale (4-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1353954-46-7)[1], also known as 2-(4-acetamidopiperidin-1-yl)acetic acid, is a highly versatile bifunctional building block. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(4-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 1353954-46-7)[1], also known as 2-(4-acetamidopiperidin-1-yl)acetic acid, is a highly versatile bifunctional building block. Featuring a zwitterionic core comprised of a basic tertiary piperidine amine and an acidic carboxylic acid, alongside a stable acetamide moiety, this scaffold is frequently utilized in the rational drug design of muscarinic receptor ligands[2] and bradykinin receptor agonists[3]. It is also occasionally isolated as a hydrochloride salt (CAS: 2098122-81-5)[4] depending on the final isolation pH.

Causality in Synthetic Route Selection

While direct alkylation of 4-acetamidopiperidine using chloroacetic acid is theoretically possible, it requires harsh aqueous alkaline conditions (e.g., refluxing NaOH) that frequently result in the unwanted hydrolysis of the sensitive acetamide group. To ensure high fidelity, purity, and yield, a two-step esterification-saponification sequence is the gold standard:

  • N-Alkylation: The secondary amine is reacted with ethyl bromoacetate in an aprotic solvent (acetonitrile) using a mild, heterogeneous inorganic base (potassium carbonate). This prevents over-alkylation and preserves the acetamide.

  • Saponification: Mild hydrolysis of the resulting ester is achieved using lithium hydroxide (LiOH) at room temperature. LiOH is preferred over NaOH because lithium salts have superior solubility in organic-aqueous mixtures, and the mild conditions strictly prevent acetamide cleavage.

SynthesisPathway SM 4-Acetamidopiperidine (Starting Material) Int Ethyl 2-(4-acetamidopiperidin-1-yl)acetate (Intermediate) SM->Int Step 1: N-Alkylation Reagent1 Ethyl Bromoacetate + K2CO3 / ACN Reagent1->Int Prod (4-Acetylamino-piperidin-1-yl)-acetic acid (Target Product) Int->Prod Step 2: Saponification Reagent2 LiOH·H2O THF / H2O Reagent2->Prod

Two-step synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid.

Materials and Reagents

Table 1: Quantitative Data for N-Alkylation (Step 1)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Acetamidopiperidine142.201.01.42 gStarting Material
Ethyl bromoacetate167.001.11.84 g (1.22 mL)Alkylating Agent
Potassium carbonate138.212.02.76 gAcid Scavenger
Acetonitrile (Anhydrous)41.05-20 mLSolvent
Table 2: Quantitative Data for Saponification (Step 2)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
Ethyl 2-(4-acetamidopiperidin-1-yl)acetate228.291.02.28 gIntermediate
Lithium hydroxide monohydrate41.963.01.26 gHydrolyzing Agent
THF / H2O (1:1 v/v)--20 mLSolvent System
1M HCl (aq)36.46~3.0~30 mLAcidifying Agent

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-acetamidopiperidin-1-yl)acetate
  • Preparation: Suspend 4-acetamidopiperidine (1.42 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

    • Expert Insight: K₂CO₃ is utilized as a heterogeneous acid scavenger. The 2.0 equivalents ensure the reaction mixture remains sufficiently basic to neutralize the generated hydrobromic acid (HBr) without acting as a competing nucleophile.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Add ethyl bromoacetate (1.22 mL, 11 mmol) dropwise over 10 minutes.

    • Expert Insight: A slight excess (1.1 eq) of the alkylating agent drives the reaction to completion while avoiding quaternization of the resulting tertiary amine.

  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 4–6 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate ester as a pale yellow oil.

Step 2: Saponification to (4-Acetylamino-piperidin-1-yl)-acetic acid
  • Hydrolysis: Dissolve the intermediate ester (approx. 2.28 g, 10 mmol) in a 1:1 mixture of THF and deionized water (20 mL). Add LiOH·H₂O (1.26 g, 30 mmol) in one portion.

    • Expert Insight: The biphasic/miscible THF/H₂O system ensures both the organic ester and the inorganic hydroxide are fully solvated. 3.0 equivalents of LiOH are used because one equivalent is immediately consumed to form the lithium carboxylate salt, requiring excess to drive the equilibrium rapidly at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature for 2–4 hours. Monitor the disappearance of the ester via LC-MS.

  • Isolation (Critical Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify dropwise with 1M HCl until the pH reaches approximately 4.5–5.0.

    • Expert Insight: The target molecule is a zwitterion. Adjusting the pH to its isoelectric point minimizes its aqueous solubility.

  • Extraction: Extract the aqueous layer with n-butanol or a 10% MeOH in DCM mixture (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. Alternatively, the neutralized aqueous layer can be directly lyophilized, and the resulting solid triturated with cold ethanol to remove inorganic salts.

ExperimentalWorkflow Start Dissolve 4-acetamidopiperidine in Acetonitrile Base Add K2CO3 (2.0 eq) Stir at RT Start->Base Alkyl Dropwise addition of Ethyl Bromoacetate (1.1 eq) Base->Alkyl Heat Heat to 60°C for 4-6 h (Monitor by TLC/LC-MS) Alkyl->Heat Workup1 Filter salts, concentrate, extract with EtOAc/H2O Heat->Workup1 Hydrolysis Dissolve intermediate in THF/H2O Add LiOH·H2O (3.0 eq) Workup1->Hydrolysis Stir Stir at RT for 2-4 h Hydrolysis->Stir Acidify Acidify with 1M HCl to pH ~4.5 (Isoelectric point) Stir->Acidify Isolate Lyophilize or extract with n-butanol Acidify->Isolate Product Pure Target Compound Isolate->Product

Experimental workflow for N-alkylation and ester hydrolysis.

Analytical Characterization

Table 3: Expected Analytical Data
TechniqueExpected Signals / Characteristics
¹H NMR (D₂O, 400 MHz)δ 3.85 (m, 1H, CH -NHAc), 3.20 (s, 2H, N-CH₂ -COOH), 2.95 (m, 2H, piperidine eq-CH₂), 2.30 (m, 2H, piperidine ax-CH₂), 1.95 (s, 3H, COCH₃ ), 1.80 (m, 2H, piperidine eq-CH₂), 1.50 (m, 2H, piperidine ax-CH₂).
LC-MS (ESI+)m/z calculated for C₉H₁₆N₂O₃: 200.12; Found: [M+H]⁺ = 201.1
Physical State White to off-white solid (hygroscopic; handle under inert atmosphere if highly dry conditions are required).

References

Sources

Application

Application Note: Protocol for N-Alkylation of 4-Acetamidopiperidine with Chloroacetic Acid

Abstract This Application Note provides a robust, scalable protocol for the synthesis of 2-(4-acetamidopiperidin-1-yl)acetic acid via the N-alkylation of 4-acetamidopiperidine using chloroacetic acid . Two distinct metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note provides a robust, scalable protocol for the synthesis of 2-(4-acetamidopiperidin-1-yl)acetic acid via the N-alkylation of 4-acetamidopiperidine using chloroacetic acid . Two distinct methodologies are detailed: a Green Aqueous Protocol (Method A) suitable for large-scale synthesis with minimal organic solvent waste, and an Organic Ester Protocol (Method B) designed for high-throughput screening or cases requiring anhydrous conditions. Critical process parameters (CPPs) such as pH control, stoichiometry, and temperature are analyzed to maximize yield and suppress side reactions like reagent hydrolysis.

Introduction & Mechanistic Insight

The N-alkylation of secondary amines with


-halo acids is a fundamental transformation in medicinal chemistry, often used to introduce carboxylic acid moieties for solubility enhancement or further derivatization (e.g., amide coupling).
Reaction Chemistry

The reaction proceeds via an


 nucleophilic substitution . The secondary amine of the piperidine ring acts as the nucleophile, displacing the chloride ion from the chloroacetate species.
  • Substrate: 4-Acetamidopiperidine (

    
     for the piperidine nitrogen).
    
  • Reagent: Chloroacetic acid (must be neutralized to chloroacetate to prevent protonation of the amine).

  • Key Competition: The primary side reaction is the hydrolysis of chloroacetic acid to glycolic acid by the hydroxide base, especially at elevated temperatures or excessive pH (

    
    ).
    
Mechanistic Pathway
  • Activation: Base deprotonates Chloroacetic acid

    
     Chloroacetate anion.
    
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the

    
    -carbon of chloroacetate.
    
  • Scavenging: The base neutralizes the HCl generated during the substitution, driving the equilibrium forward.

ReactionMechanism Substrate 4-Acetamidopiperidine (Nucleophile) TS Transition State [S_N2 Attack] Substrate->TS + Base Reagent Chloroacetate Anion (Electrophile) Reagent->TS SideProduct Glycolic Acid (Hydrolysis Impurity) Reagent->SideProduct Hydrolysis (pH > 12) Product 2-(4-acetamidopiperidin-1-yl)acetic acid (Zwitterion) TS->Product Main Pathway (pH 10, 50-60°C)

Figure 1: Mechanistic pathway and competitive hydrolysis during N-alkylation.

Experimental Protocols

Method A: Green Aqueous Alkaline Protocol (Recommended)

This method utilizes water as the solvent, leveraging the solubility of the amino acid product and avoiding toxic organic halides. It is analogous to the synthesis of (4-methyl-piperazin-1-yl)-acetic acid described in industrial literature [1].

Reagents & Equipment
  • 4-Acetamidopiperidine: 10.0 g (70.3 mmol)

  • Chloroacetic Acid: 8.0 g (84.4 mmol, 1.2 eq)

  • Sodium Hydroxide (NaOH): 6.2 g (155 mmol, 2.2 eq) – Prepared as 5M solution

  • Solvent: Deionized Water (50 mL)

  • Equipment: 3-neck round bottom flask, pH meter/probe, reflux condenser, heating mantle.

Step-by-Step Procedure
  • Preparation: Dissolve 4-acetamidopiperidine (10.0 g) in water (30 mL) in the reaction flask.

  • Neutralization: In a separate beaker, dissolve chloroacetic acid (8.0 g) in water (10 mL) and carefully neutralize with a portion of the NaOH solution until pH

    
     7-8. Caution: Exothermic.
    
  • Addition: Add the neutralized chloroacetate solution to the amine solution.

  • Reaction: Heat the mixture to 60°C .

  • pH Control (Critical): Monitor the pH continuously. As the reaction proceeds, HCl is generated, dropping the pH.

    • Action: Dropwise add the remaining NaOH solution to maintain pH 10–11 .

    • Duration: Stir at 60°C for 4–6 hours until base consumption ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with concentrated HCl to the isoelectric point (typically pH 3.5 – 4.5).

    • Observation: The product should precipitate as a white solid.

    • Filter the solid, wash with cold water (2 x 10 mL) and acetone (2 x 10 mL).

    • Dry under vacuum at 50°C.

Method B: Organic Ester Protocol (Alternative)

Use this method if the aqueous solubility of the product makes precipitation difficult or if anhydrous conditions are required. This follows standard piperidine alkylation protocols [2].

Reagents
  • 4-Acetamidopiperidine: 1.0 eq[1]

  • Ethyl Chloroacetate: 1.1 eq

  • Potassium Carbonate (

    
    ):  2.0 eq
    
  • Solvent: Acetonitrile (MeCN) or DMF (10 vol)

Step-by-Step Procedure
  • Suspend 4-acetamidopiperidine and

    
     in dry MeCN.
    
  • Add ethyl chloroacetate dropwise at room temperature.

  • Heat to reflux (80°C) for 4–8 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Isolation: Filter off inorganic salts (

    
    ). Evaporate solvent to obtain the ethyl ester intermediate.
    
  • Hydrolysis: Dissolve the ester in THF/Water (1:1), add LiOH (2 eq), and stir at RT for 2 hours. Acidify to precipitate the final acid.

Process Control & Data Analysis

Comparison of Methods
FeatureMethod A (Aqueous)Method B (Organic Ester)
Atom Economy High (Direct alkylation)Lower (Requires ester hydrolysis)
Solvent Water (Green)MeCN/DMF (Requires disposal)
Impurity Profile Glycolic acid (water soluble, easy removal)Dialkylation (possible), residual solvent
Scalability ExcellentGood
Typical Yield 75 – 85%60 – 75% (over 2 steps)
Analytical Checkpoints
  • TLC Monitoring:

    • Mobile Phase: Dichloromethane : Methanol : Acetic Acid (90:9:1).

    • Visualization: Ninhydrin stain (amine) or Iodine.

    • Rf Values: Product will remain near the baseline (polar acid); Starting amine will have higher Rf.

  • HPLC: C18 Column, Gradient 5%

    
     95% MeCN in Water (0.1% TFA). Product elutes early due to polarity.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Chloroacetic acidReduce temp to 50°C; Ensure pH does not exceed 11.
No Precipitation Product too soluble in waterConcentrate reaction volume; Add Ethanol to induce crystallization; Use Ion-Exchange resin (Dowex 50W).
Incomplete Reaction pH dropped below 9Amine protonated (

) is not nucleophilic. Re-adjust pH to 10-11.

Workflow Diagram

Workflow Start Start: 4-Acetamidopiperidine Dissolve Dissolve in Water Start->Dissolve Mix Combine & Heat to 60°C Dissolve->Mix Neut Neutralize Chloroacetic Acid (pH 7-8) Neut->Mix Monitor Monitor pH Maintain pH 10-11 with NaOH Mix->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No (pH drops) Acidify Acidify to pH 4 (HCl) Complete->Acidify Yes (Base consumption stops) Filter Filter & Wash Precipitate Acidify->Filter End Final Product: 2-(4-acetamidopiperidin-1-yl)acetic acid Filter->End

Figure 2: Decision-tree workflow for the aqueous synthesis protocol.

Safety & Handling

  • Chloroacetic Acid: Highly corrosive and toxic by skin absorption. Causes severe burns. Handle only in a fume hood with butyl rubber gloves.

  • Exotherm: The neutralization of chloroacetic acid with NaOH is exothermic; add base slowly.

  • Waste: Aqueous waste contains NaCl and potential glycolic acid; check local regulations for disposal.

References

  • ChemicalBook. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis. Retrieved from (Describes analogous aqueous reflux protocol for piperazine derivatives).

  • BenchChem. Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved from (General protocols for N-alkylation of piperidines).

  • Rasayan Journal of Chemistry. Synthesis of 4-Chloro-piperidine derivatives. Retrieved from (Context for piperidine ring reactivity).

  • ResearchGate. Procedure for N-alkylation of Piperidine. Retrieved from (Discussion of base/solvent choices for secondary amine alkylation).

Sources

Method

Using (4-Acetylamino-piperidin-1-yl)-acetic acid as a PROTAC linker

Application Note: Utilizing (4-Acetylamino-piperidin-1-yl)-acetic acid as a Rigid Linker Scaffold in PROTAC Design Executive Summary This application note details the methodological framework for utilizing (4-Acetylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (4-Acetylamino-piperidin-1-yl)-acetic acid as a Rigid Linker Scaffold in PROTAC Design

Executive Summary

This application note details the methodological framework for utilizing (4-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 200544-03-0 / Analogues) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While often encountered as a building block for pharmaceutical intermediates, this molecule serves a specific, high-value role in PROTAC design: it functions as a pro-linker for generating rigid, solubility-enhancing piperidine bridges.

Unlike flexible PEG or alkyl chains, the piperidine core introduces conformational restriction, potentially reducing the entropic penalty of ternary complex formation. This guide addresses the dual utility of this molecule:

  • As a Terminal Cap (Exit Vector Modifier): To enhance the solubility and physicochemical profile of a ligand without linking to a second protein binder.

  • As a Bifunctional Linker Precursor: Requiring a specific deprotection step (deacetylation) to reveal the secondary amine for conjugation to an E3 ligase ligand or Warhead.

Scientific Rationale & Mechanism

Structural Advantages

The (4-Acetylamino-piperidin-1-yl)-acetic acid scaffold offers distinct advantages over traditional linear linkers:

  • Conformational Rigidity: The piperidine ring locks the linker into a chair conformation, reducing the degrees of freedom. This "pre-organization" can enhance the binding affinity of the PROTAC to the E3 ligase/POI interface.

  • Physicochemical Optimization: The tertiary amine within the ring (N1) is protonated at physiological pH, improving aqueous solubility—a critical bottleneck for high molecular weight PROTACs.

  • The Acetyl "Mask": The N-acetyl group at position 4 acts as an orthogonal protecting group (or a permanent cap). For bifunctional linking, this amide must be hydrolyzed to release the free primary amine (

    
    ).
    
Design Logic Diagram

The following diagram illustrates the decision tree for using this molecule in PROTAC synthesis.

PROTAC_Workflow Start Starting Material: (4-Acetylamino-piperidin-1-yl)-acetic acid Decision Intended Application? Start->Decision Path_A Path A: Solubility/Exit Vector Tag (Monovalent Control) Decision->Path_A Modify LogP only Path_B Path B: Bifunctional Linker (PROTAC Synthesis) Decision->Path_B Link 2 Ligands Step_A1 Amide Coupling (COOH) to Ligand A Path_A->Step_A1 Step_B1 Amide Coupling (COOH) to Ligand A Path_B->Step_B1 End_A Final Product: Capped Ligand (Soluble) Step_A1->End_A Step_B2 Deacetylation (Hydrolysis) (- Acetyl Group) Step_B1->Step_B2 Step_B3 Amide Coupling (NH2) to Ligand B (E3/POI) Step_B2->Step_B3 End_B Final Product: Rigid Piperidine-Linked PROTAC Step_B3->End_B

Caption: Workflow for utilizing (4-Acetylamino-piperidin-1-yl)-acetic acid as either a solubility tag (Path A) or a bifunctional linker precursor (Path B).

Experimental Protocols

Materials Required
  • Reagent: (4-Acetylamino-piperidin-1-yl)-acetic acid (High Purity >95%).

  • Coupling Agents: HATU or COMU; DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Anhydrous), DCM, Methanol.

  • Deprotection Reagents: 6N HCl or Hydrazine hydrate (depending on sensitivity of the payload).

Protocol A: Coupling to Ligand (The "Anchor" Step)

This step attaches the carboxylic acid tail of the linker to an amine-bearing Ligand (e.g., a Thalidomide derivative or VHL ligand).

  • Preparation: Dissolve 1.0 eq of the Amine-Ligand and 1.2 eq of (4-Acetylamino-piperidin-1-yl)-acetic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.5 eq of HATU and 3.0 eq of DIPEA.

  • Reaction: Stir at Room Temperature (RT) under

    
     atmosphere for 2–4 hours.
    
    • Checkpoint: Monitor via LC-MS. Look for mass shift:

      
      .
      
  • Workup: Dilute with EtOAc, wash with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Deacetylation (The "Activation" Step)

Critical Step: To convert the intermediate into a linker, the acetyl group must be removed to reveal the amine. Note: This requires harsh conditions. Ensure your Ligand A is stable to acid/base hydrolysis.

Method 1: Acidic Hydrolysis (Standard)

  • Dissolve the intermediate from Protocol A in 1,4-Dioxane.

  • Add 6N HCl (aqueous) to reach a final concentration of 2N–3N HCl.

  • Reflux at 80–90°C for 4–12 hours.

    • Note: Acetamides are stable; heat is required.

    • Risk:[1] This may hydrolyze other amides (e.g., within Thalidomide). If using Thalidomide, use Method 2 .

  • Neutralization: Cool to 0°C, neutralize with NaOH to pH 8–9, and extract immediately with DCM/IPA (3:1).

Method 2: Enzymatic or Mild Chemical Cleavage (For Sensitive Substrates)

  • If the payload is acid-sensitive, it is recommended to perform the deacetylation on the linker before coupling to the ligand, converting it to (4-Amino-piperidin-1-yl)-acetic acid first (often requiring Boc-protection of the amine during the first coupling).

  • Alternative: Use Schwartz’s reagent or specific amidases if available, though chemical hydrolysis is standard.

Protocol C: Final Conjugation
  • Take the deacetylated intermediate (now bearing a free primary amine).

  • React with the Carboxylic Acid of Ligand B (the Warhead) using standard HATU/DIPEA conditions (as in Protocol A).

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Quality Control

Physicochemical Impact Table

Using this linker modifies the calculated properties of the final PROTAC compared to a standard PEG-2 linker.

PropertyPEG-2 LinkerPiperidine-Acetate LinkerImpact
Rigidity Low (Flexible)High (Chair conformation)Reduces entropic penalty; may improve selectivity.
LogP VariableLower (More Hydrophilic)The tertiary amine (pKa ~8-9) improves aqueous solubility.
TPSA ~40 Ų~50-60 ŲIncreases polar surface area.
Metabolic Stability Low (Oxidative cleavage)HighPiperidine rings are generally metabolically robust.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Protocol A) Carboxylic acid activation failed.Switch from HATU to EDC/HOAt for sterically hindered amines. Ensure DMF is anhydrous.
Incomplete Deacetylation Acetyl group is highly stable.Increase temperature to 100°C or switch to microwave-assisted hydrolysis (120°C, 30 min).
Ligand Degradation Acid/Base sensitivity during hydrolysis.Strategy Shift: Use N-Boc-4-amino-piperidin-1-yl-acetic acid as the starting material instead of the Acetyl variant.
Poor Solubility Zwitterionic nature of the linker.Maintain pH < 7 during purification to keep the tertiary amine protonated.

References

  • Design of Rigid Linkers: Boström, J., et al. "Expanding the medicinal chemistry toolbox: the use of spirocyclic and rigidified linkers." Nature Reviews Drug Discovery, 2018. Link

  • Piperidine in PROTACs: Maple, H. J., et al. "Current strategies for the design of PROTAC linkers: a critical review." MedChemComm, 2019. Link

  • Solubility & Permeability: Atilaw, Y., et al. "Solution Conformations of Macrocyclic and Linear PROTACs and Their Permeability." ACS Medicinal Chemistry Letters, 2021. Link

  • Chemical Properties of Piperidine: Clayden, J., et al. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Heterocycles). Link

Disclaimer: This protocol is intended for research use only. The stability of the specific ligands (Warhead/E3 binder) must be evaluated prior to the deacetylation step. If ligands are sensitive, use the Boc-protected analog of the linker.

Sources

Application

Application Note: Determination of the Solubility of (4-Acetylamino-piperidin-1-yl)-acetic acid in Organic Solvents

Introduction (4-Acetylamino-piperidin-1-yl)-acetic acid is a molecule of interest in pharmaceutical research and development. Its unique structure, featuring a carboxylic acid group, a tertiary amine, and an amide, sugge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(4-Acetylamino-piperidin-1-yl)-acetic acid is a molecule of interest in pharmaceutical research and development. Its unique structure, featuring a carboxylic acid group, a tertiary amine, and an amide, suggests a complex solubility profile that is critical to understand for various stages of drug development, including formulation, synthesis, and purification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of this compound in a range of common organic solvents. We will delve into the theoretical considerations that govern its solubility, provide a detailed experimental protocol for its determination using the reliable shake-flask method, and discuss the interpretation of the resulting data.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy.[1] For preclinical studies, understanding the solubility in organic solvents is essential for developing appropriate vehicle formulations for in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[2] The choice of solvent can significantly impact the absorption and exposure of the compound in animal models.[2]

Physicochemical Properties of (4-Acetylamino-piperidin-1-yl)-acetic acid

A foundational understanding of the molecule's properties is crucial for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C9H16N2O3PubChem CID: 121653
Molecular Weight 200.24 g/mol PubChem CID: 121653
Melting Point 189-191 °CPubChem CID: 121653
pKa (acidic) 3.34PubChem CID: 121653
LogP -1.1PubChem CID: 121653
Water Solubility 28.7 mg/mLPubChem CID: 121653
Qualitative Solubility Soluble in DMSOPubChem CID: 121653

The zwitterionic nature of (4-acetylamino-piperidin-1-yl)-acetic acid, arising from the acidic carboxylic acid and basic tertiary amine, suggests that its solubility will be highly dependent on the pH of aqueous solutions. In organic solvents, its solubility will be governed by the interplay of its polar functional groups (amide, carboxylic acid) and its non-polar aliphatic piperidine ring with the properties of the solvent, such as polarity, hydrogen bonding capacity, and dielectric constant.[3][4]

Understanding Solvent Properties and their Impact on Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Solvents are broadly classified based on their polarity and their ability to form hydrogen bonds.[3][6]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[3][7] They are effective at solvating polar and ionic compounds.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack O-H or N-H bonds, making them unable to donate hydrogen bonds.[6][7] They are good at dissolving polar compounds.

  • Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and are unable to form significant polar interactions.[6][7] They are suitable for dissolving nonpolar compounds.

Given the structure of (4-acetylamino-piperidin-1-yl)-acetic acid, it is expected to exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] This protocol outlines the steps to measure the solubility of (4-acetylamino-piperidin-1-yl)-acetic acid in a selection of organic solvents relevant to pharmaceutical development.[11][12]

Materials and Equipment
  • (4-Acetylamino-piperidin-1-yl)-acetic acid (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Temperature-controlled environment (e.g., incubator or water bath) set to 25 °C

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the organic solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (4-acetylamino-piperidin-1-yl)-acetic acid to a series of vials, each containing a known volume (e.g., 2-5 mL) of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant speed for a predetermined period (typically 24 to 48 hours) at a controlled temperature (e.g., 25 °C).[9][13] This extended time is necessary to ensure that thermodynamic equilibrium is reached.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.[13]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[8]

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of (4-acetylamino-piperidin-1-yl)-acetic acid.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the solubility in mg/mL or other appropriate units based on the concentration of the undiluted saturated solution.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_separate Separation cluster_quantify Quantification A Add excess solid to solvent B Cap vials securely A->B C Shake for 24-48 hours at 25°C B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table for easy comparison.

Table 1: Hypothetical Solubility Data for (4-Acetylamino-piperidin-1-yl)-acetic acid at 25 °C

SolventSolvent ClassPolarity IndexHydrogen BondingSolubility (mg/mL)
MethanolPolar Protic5.1Donor & AcceptorHigh
EthanolPolar Protic4.3Donor & AcceptorModerate-High
IsopropanolPolar Protic3.9Donor & AcceptorModerate
AcetonePolar Aprotic5.1AcceptorModerate
AcetonitrilePolar Aprotic5.8AcceptorLow-Moderate
DichloromethaneSlightly Polar3.1AcceptorLow
TolueneNonpolar2.4NoneVery Low
Interpreting the Results

The solubility of (4-acetylamino-piperidin-1-yl)-acetic acid is expected to be highest in polar protic solvents like methanol and ethanol. This is due to the ability of these solvents to form hydrogen bonds with the carboxylic acid, amide, and tertiary amine functionalities of the molecule, effectively disrupting the crystal lattice of the solid and solvating the individual molecules.[4]

The solubility in polar aprotic solvents like acetone and acetonitrile is likely to be moderate. While these solvents are polar, their inability to donate hydrogen bonds may limit their interaction with the anionic carboxylate group (if deprotonated) and the amide proton.[7]

In nonpolar solvents such as toluene, the solubility is expected to be very low. The energy required to break the strong intermolecular forces (hydrogen bonding and ionic interactions) in the solid crystal lattice of the polar solute is not compensated by the weak van der Waals interactions with the nonpolar solvent molecules.[4][5]

Visualizing Solute-Solvent Interactions

G cluster_solute (4-Acetylamino-piperidin-1-yl)-acetic acid cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Nonpolar Solvent (e.g., Toluene) solute Carboxylic Acid Amide Tertiary Amine protic H-Bond Donor H-Bond Acceptor solute->protic Strong Interaction (High Solubility) aprotic H-Bond Acceptor solute->aprotic Moderate Interaction (Moderate Solubility) nonpolar van der Waals forces solute->nonpolar Weak Interaction (Low Solubility)

Caption: Factors influencing solubility.

Conclusion

Determining the solubility of (4-acetylamino-piperidin-1-yl)-acetic acid in a range of organic solvents is a critical step in its development as a potential therapeutic agent. The shake-flask method provides a robust and reliable means of obtaining thermodynamic solubility data. By understanding the interplay between the physicochemical properties of the compound and the characteristics of the solvents, researchers can make informed decisions regarding formulation development, purification strategies, and the design of preclinical studies. The protocols and insights provided in this application note serve as a valuable resource for scientists and researchers working with this and structurally similar compounds.

References

  • Vertex AI Search. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety.
  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents.
  • Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • International Council for Harmonisation. (2019, November 20).
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Lund University Publications.
  • Enamine. Shake-Flask Solubility Assay.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ScienceDirect. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • European Medicines Agency. (2020, February 10).
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • Millipore.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PubChem - NIH. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097.
  • WHO. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)
  • ResearchGate. (PDF) Organic solvents in the pharmaceutical industry.
  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.
  • ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?
  • PMC. (2021, April 30).
  • Sigma-Aldrich. piperidin-1-yl-acetic acid AldrichCPR.
  • WuXi AppTec. (2024, May 31).
  • USP-NF. Organic solvents are used in the synthesis of active pharmaceutical ingredients (API).
  • Drug Information.
  • Benchchem. Overcoming solubility issues with (4- Methylpiperidin-1-yl)acetic acid.
  • ChemicalBook. (4-PHENYL-PIPERIDIN-1-YL)-ACETIC ACID CAS.
  • MilliporeSigma. 1-Acetyl-4-aminopiperidine | 160357-94-8.
  • ChemicalBook. (2026, January 13). N-Acetyl-4-piperidone | 32161-06-1.
  • Sigma-Aldrich. (4-Ethyl-piperazin-1-yl)-acetic acid.
  • TOKU-E.
  • GitHub Pages.
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
  • SOLUBILITY D
  • PubChemLite. (1-acetylpiperidin-4-yl)acetic acid (C9H15NO3).

Sources

Method

Application Notes &amp; Protocols: A Guide to Amide Bond Formation with (4-Acetylamino-piperidin-1-yl)-acetic acid

Introduction: The Significance of Amide Coupling in Medicinal Chemistry The formation of an amide bond is one of the most crucial and frequently employed reactions in the synthesis of pharmaceuticals and bioactive molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amide Coupling in Medicinal Chemistry

The formation of an amide bond is one of the most crucial and frequently employed reactions in the synthesis of pharmaceuticals and bioactive molecules.[1] The piperidine scaffold, in particular, is a privileged structure in drug discovery, often enhancing the pharmacokinetic properties of a compound, such as solubility and metabolic stability.[2][3] (4-Acetylamino-piperidin-1-yl)-acetic acid is a versatile building block that combines the beneficial properties of the piperidine ring with a carboxylic acid handle, allowing for its conjugation to a wide array of primary and secondary amines.

This guide provides a comprehensive technical overview of the reagents and protocols for coupling (4-Acetylamino-piperidin-1-yl)-acetic acid to amines. We will delve into the mechanisms of common coupling reagents, offer a comparative analysis of their effectiveness, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Understanding the Coupling Reagents

The key to a successful amide coupling is the activation of the carboxylic acid group of (4-Acetylamino-piperidin-1-yl)-acetic acid, transforming the hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The choice of reagent is critical and depends on factors such as the nucleophilicity of the amine, steric hindrance of the substrates, and the need to suppress side reactions like racemization. The most common classes of coupling reagents are Carbodiimides, Phosphonium Salts, and Uronium/Aminium Salts.

Carbodiimides: The Classic Activators

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are some of the earliest and still widely used coupling reagents.[4][5][6]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][7] This intermediate can then react directly with an amine to form the desired amide and a urea byproduct. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea, which can reduce the yield.[4] To mitigate this and enhance reaction efficiency, carbodiimide reactions are almost always performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[5][8] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards amines, thereby minimizing the formation of the N-acylurea byproduct.[4][5]

Carbodiimide_Mechanism CarboxylicAcid (4-Acetylamino-piperidin-1-yl)-acetic acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC Carbodiimide (e.g., EDC) EDC->O_Acylisourea Amide Desired Amide Product O_Acylisourea->Amide + Amine Urea Urea Byproduct (Water-soluble for EDC) O_Acylisourea->Urea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt (Suppresses side reaction) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) Amine Amine (R'-NH2) Amine->Amide HOBt Additive (e.g., HOBt) HOBt->ActiveEster ActiveEster->Amide + Amine

Caption: Carbodiimide (e.g., EDC) coupling mechanism with an additive (HOBt).

Uronium/Aminium Salts: The High-Efficiency Reagents

This class includes popular reagents like HATU, HBTU, and HCTU.[9] They are known for their high efficiency, rapid reaction times, and ability to couple even sterically hindered substrates.[6][10]

Mechanism of Action: Despite being historically referred to as uronium salts, reagents like HBTU and HATU exist as aminium salts (guanidinium isomers).[6][9] In the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine), they react with the carboxylic acid to form a highly reactive OAt- or OBt-active ester.[10][11] This active ester is then readily attacked by the amine to form the amide bond. The inclusion of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at accelerating the coupling and minimizing racemization.[10]

A key consideration when using these reagents is the order of addition. Pre-activation of the carboxylic acid with the uronium salt and base for a few minutes before adding the amine is generally the best practice.[12] This is because the uronium reagent can react directly with the amine to form an unreactive guanidinium byproduct, terminating the reaction chain.[9][13]

HATU_Mechanism CarboxylicAcid (4-Acetylamino-piperidin-1-yl)-acetic acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster + HATU/Base HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Guanidinylation Guanidinylation Side Product HATU->Guanidinylation + Amine (Side Reaction) (Avoid by pre-activating acid) Amide Desired Amide Product ActiveEster->Amide + Amine Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide Amine->Guanidinylation

Caption: General mechanism for HATU-mediated amide coupling.

Phosphonium Salts: The Cleaner Alternative

Phosphonium-based reagents, such as PyBOP and PyAOP, are excellent alternatives to uronium salts.[9] They function via a similar mechanism, forming active esters.

Mechanism of Action: Like their uronium counterparts, phosphonium salts activate the carboxylic acid to form an active ester (e.g., an OBt ester for PyBOP).[9] A significant advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction seen with uronium salts.[9] This makes them particularly suitable for reactions where the carboxylic acid activation is slow, such as in fragment coupling or macrocyclization, or when an excess of the coupling reagent is required to drive the reaction to completion.[9]

Part 2: Comparative Analysis and Data

Choosing the right coupling reagent is a critical step in the experimental design. The following table summarizes the key characteristics of the most common reagents for coupling (4-Acetylamino-piperidin-1-yl)-acetic acid.

Reagent Class Examples Advantages Disadvantages Typical Solvents Base Required
Carbodiimides EDC, DIC, DCCCost-effective; Water-soluble byproduct (EDC) simplifies workup.[4][14]Slower reaction rates; Risk of N-acylurea formation; Additive (e.g., HOBt) is required.[4][5]DCM, DMF, CH3CN[1][14]DIPEA, Et3N, DMAP
Uronium/Aminium HATU, HBTUHigh efficiency and fast reaction rates; Effective for hindered substrates.[6][10]More expensive; Potential for guanidinylation of the amine.[9][13]DMF, DCM[10][12]DIPEA, Et3N, Collidine[10]
Phosphonium PyBOP, PyAOPHigh efficiency; No guanidinylation side reaction; Good for slow couplings.[9]Byproduct (HMPA from BOP) can be carcinogenic; PyBOP is a safer alternative.DMF, DCMDIPEA, Et3N

Part 3: Experimental Protocols

The following protocols are designed for the solution-phase synthesis of amides starting from (4-Acetylamino-piperidin-1-yl)-acetic acid. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: EDC/HOBt Mediated Coupling (General Purpose)

This method is a robust and cost-effective choice for a wide range of amines. The water-soluble nature of EDC and its urea byproduct simplifies the purification process.[4][14]

Materials:

  • (4-Acetylamino-piperidin-1-yl)-acetic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (4-Acetylamino-piperidin-1-yl)-acetic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base and EDC Addition: Add DIPEA (2.0-3.0 eq.) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq.).[2][15]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with water, saturated NaHCO3 solution (to remove unreacted acid and HOBt), and finally with brine.[10][15]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling (High Efficiency)

This protocol is ideal for challenging couplings, including those with sterically hindered or electron-deficient amines, due to the high reactivity of HATU.[1][10]

Materials:

  • (4-Acetylamino-piperidin-1-yl)-acetic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1N HCl or 10% citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Pre-activation: In a flame-dried flask under an inert atmosphere, dissolve (4-Acetylamino-piperidin-1-yl)-acetic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.[10]

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes. This step is crucial for forming the active ester and preventing side reactions.[10][12]

  • Amine Addition: Add the amine (1.0-1.1 eq.) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1N HCl or 10% citric acid (to remove excess base), saturated NaHCO3 solution, and brine.[10][15]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 4: Workflow and Final Considerations

Experimental_Workflow Start Start: Select Protocol (EDC/HOBt or HATU) Setup 1. Reaction Setup (Dissolve Reagents in Anhydrous Solvent) Start->Setup Activation 2. Carboxylic Acid Activation (Add Coupling Reagent/Base at 0°C or RT) Setup->Activation Coupling 3. Amine Addition & Reaction (Stir for 1-18h) Activation->Coupling Monitor 4. Monitor Progress (TLC or LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup 5. Aqueous Work-up (Extraction and Washes) Monitor->Workup Complete Purify 6. Purification (Column Chromatography) Workup->Purify End End: Characterize Pure Product Purify->End

Caption: General experimental workflow for amide coupling.

Causality and Experimental Choices:

  • Solvent: DMF is an excellent solvent for its ability to dissolve a wide range of substrates and reagents.[12] DCM is a good alternative, especially for easier removal during work-up.[14] Always use anhydrous solvents to prevent hydrolysis of the activated intermediates.

  • Base: A non-nucleophilic organic base like DIPEA is essential to deprotonate the carboxylic acid and neutralize any acid formed during the reaction without competing with the primary/secondary amine nucleophile.[11]

  • Stoichiometry: A slight excess of the coupling reagent and amine can help drive the reaction to completion, but a large excess of uronium reagents should be avoided to prevent side reactions.[16]

  • Temperature: Starting reactions at 0 °C can help control any initial exotherm and minimize side reactions, especially with highly reactive reagents.[14]

By understanding the mechanisms of different coupling reagents and following these detailed protocols, researchers can confidently and efficiently synthesize a diverse library of amide derivatives from (4-Acetylamino-piperidin-1-yl)-acetic acid for applications in drug discovery and development.

References

  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols - Benchchem.
  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19).
  • The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine - Benchchem.
  • Phosphonium coupling - Wikipedia.
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • Phosphonium coupling.
  • Mechanism of peptide bond formation through carbodiimide.
  • Proposed mechanism for activation by uronium salt.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing). (2017, October 30).
  • HATU coupling - what's the best order? : r/Chempros - Reddit. (2024, December 16).
  • Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. (2019, January 8).
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[15]uril - ChemRxiv.

  • Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)
  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. (2009, November 30).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis - Benchchem.
  • Coupling Reagents - Aapptec Peptides.
  • (4-Acetyl-piperazin-1-yl)acetic acid - Oakwood Chemical.
  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
  • Retrosynthesis of (4-Methylpiperidin-1-yl)acetic Acid: A Technical Guide - Benchchem.
  • (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook.
  • Novabiochem® Coupling reagents - Merck.
  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (2019, October 31).

Sources

Application

Application Note: Synthesis and Purification of (4-Acetylamino-piperidin-1-yl)-acetic acid methyl ester

Executive Summary This technical guide details the robust, scalable synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid methyl ester (also known as methyl 2-(4-acetamidopiperidin-1-yl)acetate). This compound serves a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the robust, scalable synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid methyl ester (also known as methyl 2-(4-acetamidopiperidin-1-yl)acetate). This compound serves as a highly versatile building block in medicinal chemistry, particularly in the development of targeted therapeutics and complex heterocyclic scaffolds. The protocol leverages a regioselective




-alkylation strategy, providing high yield and purity through optimized reaction conditions, strategic solvent selection, and self-validating experimental checkpoints.

Mechanistic Causality & Reaction Design

The core transformation relies on the bimolecular nucleophilic substitution (


) of methyl bromoacetate by the secondary amine of 4-acetamidopiperidine.
  • Chemoselectivity : 4-Acetamidopiperidine contains both a secondary amine and an amide [1]. The secondary amine in the piperidine ring is significantly more nucleophilic and basic than the delocalized amide nitrogen, ensuring exclusive

    
    -alkylation at the piperidine core without the need for transient protecting groups.
    
  • Base Causality (K₂CO₃) : As the alkylation proceeds, hydrobromic acid (HBr) is generated as a byproduct. If left unneutralized, HBr would protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction. Potassium carbonate (K₂CO₃) is selected as a heterogeneous, mild inorganic base. It effectively scavenges HBr while being mild enough to prevent the base-catalyzed hydrolysis of the sensitive methyl ester or the acetamide group [2].

  • Solvent Causality : Acetonitrile (ACN) is utilized as the reaction medium. As a polar aprotic solvent, ACN solvates the potassium cation to activate the carbonate anion and stabilizes the polar

    
     transition state, significantly accelerating the reaction rate compared to non-polar alternatives [3].
    

Mechanism N1 4-Acetamidopiperidine (Nucleophile) N3 S_N2 Transition State [N δ+ ··· C ··· Br δ-] N1->N3 K2CO3, ACN Nucleophilic Attack N2 Methyl Bromoacetate (Electrophile) N2->N3 N4 Target Product + KBr N3->N4 Bromide Expulsion

Fig 1. S_N2 reaction mechanism for the regioselective N-alkylation of 4-acetamidopiperidine.

Reagent Matrix

Note: Quantities are scaled for a standard 10 mmol benchtop synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Acetamidopiperidine 142.201.01.42 gNucleophile
Methyl bromoacetate 152.971.11.68 g (1.04 mL)Electrophile
Potassium carbonate 138.202.02.76 gAcid Scavenger
Acetonitrile (ACN) 41.05-50 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

Workflow S1 Step 1: Reagent Mixing Amine + K2CO3 in ACN S2 Step 2: Electrophile Addition Dropwise at 0 °C S1->S2 S3 Step 3: Heating & Stirring 60 °C for 12-16 h S2->S3 S4 Step 4: Work-up Filtration & EtOAc Extraction S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Pure Product Isolated (4-Acetylamino-piperidin-1-yl)- acetic acid methyl ester S5->S6

Fig 2. Step-by-step experimental workflow for the synthesis and purification of the target ester.

Step 1: Reagent Preparation & Activation
  • Procedure : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidopiperidine (1.42 g, 10 mmol) and finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol). Suspend the mixture in anhydrous ACN (50 mL).

  • Causality : Finely powdering the K₂CO₃ maximizes the surface area for the heterogeneous solid-liquid reaction, ensuring rapid neutralization of HBr.

  • Validation Checkpoint : The mixture should form a freely stirring, milky-white suspension. If the solid clumps, the K₂CO₃ may have absorbed atmospheric moisture and should be replaced.

Step 2: Controlled Electrophilic Addition
  • Procedure : Cool the suspension to 0 °C using an ice-water bath. Using a syringe, add methyl bromoacetate (1.04 mL, 11 mmol) dropwise over 10 minutes [4].

  • Causality : Methyl bromoacetate is a potent, highly reactive electrophile. Dropwise addition at 0 °C suppresses exothermic runaway and minimizes the risk of unwanted dialkylation or quaternization of the piperidine nitrogen.

  • Validation Checkpoint : No immediate color change should occur, but a slight increase in the density of the suspended salts (due to KBr formation) will become apparent over time.

Step 3: Thermal Propagation
  • Procedure : Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12–16 hours.

  • Causality : While the reaction initiates at room temperature, mild heating to 60 °C provides the activation energy required to drive the

    
     substitution to >95% completion within a practical timeframe.
    
  • Validation Checkpoint : Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (DCM:MeOH 9:1). Stain with Ninhydrin. The starting amine (

    
    , dark purple spot) should be completely consumed, replaced by a new, higher-running product spot (
    
    
    
    , faint purple/brown).
Step 4: Biphasic Work-Up & Extraction
  • Procedure : Cool the reaction to room temperature. Filter the suspension through a medium-porosity glass frit or a pad of Celite to remove K₂CO₃ and KBr salts. Wash the filter cake with ACN (2 × 15 mL). Concentrate the filtrate in vacuo. Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 50 mL) and wash with distilled water (30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Causality : Filtration prior to aqueous extraction prevents the formation of intractable emulsions caused by fine inorganic particulates. EtOAc is chosen over DCM to ensure the highly polar acetamide product remains in the organic phase while inorganic impurities partition into the water.

  • Validation Checkpoint : The aqueous layer should test at a neutral to slightly basic pH (~7.5-8.0). The concentrated organic layer should yield a crude, pale-yellow solid or viscous oil.

Step 5: Chromatographic Isolation
  • Procedure : Purify the crude material via flash column chromatography on silica gel (230-400 mesh). Elute with a gradient of DCM to MeOH (100:0

    
     95:5).
    
  • Causality : The gradient elution slowly increases the polarity of the mobile phase, effectively separating the target compound from any unreacted methyl bromoacetate (which elutes early) and highly polar degradation products (which remain on the baseline).

  • Validation Checkpoint : Pool the fractions containing the pure

    
     spot. Concentration under high vacuum should yield the target compound as a white to off-white solid.
    

Analytical Characterization Summary

To verify the structural integrity of the synthesized (4-Acetylamino-piperidin-1-yl)-acetic acid methyl ester, compare empirical data against the following expected analytical parameters:

Analytical ParameterExpected Result
Physical State White to off-white solid
TLC (

)
~0.4 (DCM:MeOH 9:1, visualized via Ninhydrin or

chamber)
ESI-MS (

)

calculated for

: 215.14; Found: ~215.1

H NMR (CDCl₃, 400 MHz)

5.50 (br s, 1H, NH ), 3.80 (m, 1H, CH -NH), 3.72 (s, 3H, OCH₃ ), 3.20 (s, 2H, N-CH₂ -CO), 2.85 (m, 2H, eq-piperidine), 2.25 (m, 2H, ax-piperidine), 1.95 (s, 3H, COCH₃ ), 1.90 (m, 2H), 1.50 (m, 2H)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1445156, 4-Acetamidopiperidine". PubChem. URL:[Link]

  • Kim, K. E., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation". Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2024. URL:[Link]

  • Royal Society of Chemistry. "Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides". ChemComm, 2021. URL:[Link]

Sources

Method

A Tale of Two Pathways: Strategizing the Synthesis of Piperidine Acetic Acid Derivatives

An In-Depth Guide to Reductive Amination versus N-Alkylation for Drug Discovery and Development The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Reductive Amination versus N-Alkylation for Drug Discovery and Development

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Functionalization of the piperidine nitrogen is a critical step in modulating the pharmacological and physicochemical properties of these molecules. Among the various modifications, the introduction of an acetic acid moiety is of significant interest. This guide provides a detailed comparative analysis of two primary synthetic strategies to achieve this: Reductive Amination and Direct N-Alkylation .

As a senior application scientist, this document moves beyond simple protocols to explain the underlying principles, helping researchers make informed decisions based on their specific synthetic goals, available starting materials, and desired scale.

Section 1: The Strategic Choice—Reductive Amination

Reductive amination is a robust and highly versatile one-pot method for forming carbon-nitrogen bonds.[2][3] It proceeds by converting a carbonyl group into an amine via an intermediate imine or iminium ion, which is then reduced in situ.[4][5] For the synthesis of piperidine acetic acid derivatives, this typically involves the reaction of a piperidone with an amino acid or its ester, or the reaction of a piperidine with a keto-acid or its ester.

Mechanistic Principles of Reductive Amination

The reaction is a cascade of two main steps occurring in the same reaction vessel:

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[2] This step is often catalyzed by a mild acid to protonate the carbonyl oxygen, enhancing its electrophilicity.[6]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine or iminium ion to yield the final N-alkylated amine.[2]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to significantly reduce the starting carbonyl compound but potent enough to reduce the intermediate imine/iminium ion.[6]

Reductive_Amination_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Reduction Start Piperidone + Amino Acid Ester Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) Imine Imine Intermediate Hemiaminal->Imine - H₂O Product Piperidine Acetic Acid Ester Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Field-Proven Protocol: Reductive Amination of 4-Piperidone

This protocol details the synthesis of ethyl 2-(4-oxopiperidin-1-yl)acetate, a common intermediate.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Glycine ethyl ester hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred suspension of 4-piperidone monohydrate hydrochloride (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in anhydrous DCM, add triethylamine (2.5 eq) at 0 °C.

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the iminium ion intermediate is crucial for the success of the reaction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 25 °C.[7]

  • Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[4][7]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7] Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4] The crude product can be purified by silica gel column chromatography.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is milder and more selective for iminium ions over ketones compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), thus minimizing the formation of the corresponding alcohol byproduct.[4][7] NaBH₃CN is also effective but is toxic and can generate hydrogen cyanide gas upon contact with acid.[4]

  • pH Control: Maintaining a mildly acidic pH (typically 4-6) is optimal for imine/iminium ion formation.[6] In the protocol above, the use of hydrochloride salts of the amines provides the necessary acidic environment.

  • Stepwise vs. One-Pot: While one-pot procedures are efficient, a stepwise approach (forming the imine first, then adding the reducing agent) can sometimes improve yields, especially if the starting carbonyl is particularly susceptible to reduction.[5][6]

Section 2: The Direct Approach—N-Alkylation

Direct N-alkylation is a classical and straightforward method for forming C-N bonds, proceeding via a nucleophilic substitution reaction (typically SN2).[2] In this context, the nitrogen atom of a piperidine derivative acts as a nucleophile, attacking an electrophilic carbon of a haloacetic acid derivative.

Mechanistic Principles of N-Alkylation

The reaction involves the direct displacement of a leaving group (e.g., a halide) from an α-haloacetate by the piperidine nitrogen.

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of the piperidine attacks the carbon atom bearing the halogen.

  • Displacement: This attack displaces the halide ion in a concerted SN2 mechanism.

  • Deprotonation: A base is required to neutralize the hydrogen halide byproduct formed during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.[2]

A significant challenge in N-alkylation is the potential for over-alkylation. The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkylating agent to form a quaternary ammonium salt.[8]

N_Alkylation_Mechanism Piperidine Piperidine Acetic Acid Ester TransitionState Sₙ2 Transition State Piperidine->TransitionState Haloacetate Ethyl Bromoacetate Haloacetate->TransitionState Product Product Ester + HBr TransitionState->Product Neutralization Base-H⁺ + Br⁻ Product->Neutralization Neutralization Base Base (e.g., K₂CO₃) Base->Neutralization

Caption: General mechanism of direct N-alkylation.

Field-Proven Protocol: N-Alkylation of Ethyl Piperidine-4-carboxylate

This protocol details the synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethyl piperidine-4-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[1]

  • Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension.

  • Alkylating Agent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature. Using a syringe pump for slow addition can help minimize over-alkylation.[9]

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and monitor its progress by TLC.[1]

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.

Expert Insights:

  • Controlling Over-alkylation: The primary challenge is preventing the formation of quaternary ammonium salts.[2] This can be managed by:

    • Using a slight excess of the piperidine starting material.

    • Slowly adding the alkylating agent to maintain a low concentration.[9]

    • Using a non-nucleophilic base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) instead of an excess of the amine itself.[9]

  • Solvent and Base: The choice of solvent and base is critical. Aprotic polar solvents like DMF or acetonitrile are common. Potassium carbonate is a cost-effective and easily removable base. For more sensitive substrates, a hindered organic base like DIPEA can be used.[9]

  • Leaving Group: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. The choice depends on the desired reactivity and cost.

Section 3: Comparative Analysis—Choosing the Right Path

The decision between reductive amination and direct alkylation depends on a multi-faceted analysis of the project's specific needs.

FeatureReductive AminationDirect N-Alkylation
Versatility High. Wide range of aldehydes/ketones and amines can be used.Moderate. Primarily limited by the availability of suitable alkyl halides.
Selectivity High for mono-alkylation. Over-alkylation is generally not an issue.[5]Moderate. Prone to over-alkylation, forming quaternary salts.[8] Requires careful control.[9]
Reaction Conditions Mild. Often performed at room temperature.[7]Can require heating (reflux).[1]
Reagent Hazards Depends on reducing agent. NaBH(OAc)₃ is relatively safe. NaBH₃CN is toxic.[4]Alkyl halides can be lachrymatory and toxic.
Atom Economy Good. Often a one-pot reaction, which is favorable in green chemistry.[3]Lower. Requires a stoichiometric base, generating salt byproducts.[2]
Starting Materials Requires a carbonyl compound (piperidone) and an amine.Requires an amine (piperidine) and an alkyl halide.
Cost & Scalability Can be more expensive due to specialized reducing agents.Often more cost-effective, using common bases and alkyl halides.

Section 4: Conclusion and Recommendations

Both reductive amination and direct N-alkylation are powerful methods for the synthesis of piperidine acetic acid derivatives.

Choose Reductive Amination when:

  • High selectivity for mono-alkylation is critical.

  • A wide variety of starting materials (ketones/aldehydes) are available.

  • Mild reaction conditions are preferred.

  • The project is in the early discovery phase, where versatility is key.

Choose Direct N-Alkylation when:

  • Cost and scalability are primary drivers.

  • The specific piperidine and haloacetate starting materials are readily available and inexpensive.

  • Potential over-alkylation can be controlled or the quaternary salt is not a problematic impurity.

  • A straightforward, classical approach is desired for process development.

Ultimately, the optimal synthetic route is context-dependent. By understanding the mechanistic nuances and practical considerations of each pathway, researchers can confidently select and execute the most efficient strategy to advance their drug discovery and development programs.

References

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • ResearchGate (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • MDPI (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
  • BenchChem (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • PMC (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Available at: [Link]

  • BenchChem (2025). Comparison of N-alkylated benzaldehyde derivatives in synthesis.
  • ACS Publications (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • BenchChem (2025). A Comparative Review of Synthetic Methods for Piperidine Rings.
  • ACS Publications (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wikipedia (2023). Reductive amination. Available at: [Link]

Sources

Application

Applications of acetamidopiperidine scaffolds in medicinal chemistry

Application Note: Exploiting Acetamidopiperidine Scaffolds in Target-Directed Drug Discovery Executive Summary & Mechanistic Rationale The acetamidopiperidine moiety—comprising a piperidine ring substituted with an aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Exploiting Acetamidopiperidine Scaffolds in Target-Directed Drug Discovery

Executive Summary & Mechanistic Rationale

The acetamidopiperidine moiety—comprising a piperidine ring substituted with an acetamido group (typically at the 3- or 4-position)—has emerged as a highly privileged scaffold in modern medicinal chemistry. Its integration into small-molecule libraries addresses several critical pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks encountered during lead optimization.

As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and biological outcome. The acetamidopiperidine core is selected for three fundamental reasons:

  • Metabolic Stability via Bioisosterism: The amide bond serves as a robust bioisostere for ester linkages. Unlike esters, which are rapidly cleaved by ubiquitous hepatic and plasma esterases, the acetamido group resists hydrolysis. This prevents rapid first-pass metabolism, significantly extending the in vivo half-life of the pharmacophore[1].

  • Conformational Precision: The rigid chair conformation of the piperidine ring projects the acetamido group into well-defined spatial vectors. This optimizes hydrogen bond donor (N-H) and acceptor (C=O) interactions within target binding pockets without paying a high entropic penalty upon binding.

  • Tunable Physicochemical Properties: The basic piperidine nitrogen (

    
     ~9–10) is protonated at physiological pH, enabling critical electrostatic interactions (e.g., salt bridges with conserved Aspartate residues in GPCR transmembrane domains). Furthermore, its secondary nature allows for rapid synthetic diversification via N-alkylation or reductive amination.
    

Key Therapeutic Applications & Case Studies

A. Muscarinic M3 Receptor Antagonists (Respiratory Disease) Historically, anticholinergic bronchodilators for COPD and asthma suffered from poor selectivity, leading to cardiac side effects mediated by the M2 receptor. The development of 4-acetamidopiperidine derivatives revolutionized this space. By introducing a hydrocarbon chain to the piperidine nitrogen of an acetamido-based platform, researchers achieved profound selectivity. For instance, the enantiomer2[2] exhibits a 120-fold selectivity for M3 (


 nM) over M2 (

nM). This allows it to potently antagonize acetylcholine-induced bronchoconstriction without triggering M2-associated tachycardia[2].

B. Toll-Like Receptor 7 (TLR7) Agonists (Immunomodulation) Recent structural optimization of isoxazolo[5,4-d]pyrimidine scaffolds identified 3-acetamidopiperidine as a critical substituent for TLR7 activation. The incorporation of this scaffold yielded 3[4], which demonstrates low micromolar potency (




M) and high selectivity over TLR8. These agonists induce the secretion of key cytokines (IL-1

, TNF-

) while demonstrating negligible cytotoxicity, highlighting the scaffold's utility in developing safe immunomodulators[4].

C. Kappa-Opioid Receptor Agonists (Analgesia) Benzene-acetamidopiperidine analogues have been validated as highly potent, naloxone-reversible kappa-opioid agonists. Compounds such as5[6] demonstrate exceptional antinociceptive activity (




g/kg in in vivo models) with minimal respiratory depression or gastrointestinal disruption, proving the scaffold's ability to cross the blood-brain barrier and selectively engage CNS targets[6].

Quantitative Structure-Activity Data

The following table summarizes the comparative binding affinities and functional potencies of key acetamidopiperidine derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetAffinity / PotencySelectivity ProfileReference
J-104129 Muscarinic M3 Receptor

nM
120-fold over M2 Receptor (

nM)
[2]
Compound 21a Toll-Like Receptor 7 (TLR7)


M
Highly selective over TLR8; Non-cytotoxic[4]
GR 103545 Kappa-Opioid Receptor


g/kg
High selectivity over

- and

-opioid receptors
[6]

Visualizations of Mechanisms and Workflows

M3_Signaling ACh Acetylcholine (Endogenous Agonist) M3R Muscarinic M3 Receptor (GPCR) ACh->M3R Activates Antag Acetamidopiperidine (e.g., J-104129) Antag->M3R Competitively Blocks Gq Gq/11 Protein M3R->Gq Couples PLC Phospholipase Cβ Gq->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (Bronchoconstriction) IP3->Ca Triggers

Caption: M3 Receptor Signaling Pathway modulated by Acetamidopiperidine antagonists.

Synthesis Start 4-Aminopiperidine Starting Material Protect Boc-Protection of Piperidine N Start->Protect Acylate Acetylation (Acetic Anhydride/TEA) Protect->Acylate Deprotect TFA Deprotection (Cleaves Boc) Acylate->Deprotect Diversify N-Alkylation / Reductive Amination Deprotect->Diversify Final Target Acetamidopiperidine Library Diversify->Final

Caption: General synthetic workflow for N-substituted acetamidopiperidine derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of N-Alkylated 4-Acetamidopiperidines

Causality Note: Direct acetylation of 4-aminopiperidine often yields a mixture of N-acetyl and N,N'-diacetyl products. To ensure regiocontrol, the highly basic piperidine nitrogen must be transiently protected.

Step-by-Step Methodology:

  • Protection: Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (

    
    , 1.05 eq) at 0°C. Stir for 4 hours. Validation: TLC should show complete consumption of the highly polar starting material.
    
  • Acetylation: To the Boc-protected intermediate, add triethylamine (TEA, 2.0 eq) and acetic anhydride (1.2 eq). Stir at room temperature for 12 hours. Causality: TEA acts as an acid scavenger to prevent premature Boc deprotection by the acetic acid byproduct.

  • Deprotection: Concentrate the mixture and resuspend in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours. Validation: LC-MS must confirm the mass of the free 4-acetamidopiperidine (

    
    ). The amide bond is stable to these acidic conditions.
    
  • Diversification (Reductive Amination): Combine the deprotected core (1.0 eq) with the target aldehyde (1.1 eq) in 1,2-dichloroethane. Add sodium triacetoxyborohydride (

    
    , 1.5 eq). Causality:
    
    
    
    is chosen over
    
    
    because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.
Protocol B: In Vitro Radioligand Competitive Binding Assay (GPCR Validation)

Causality Note: To accurately determine the affinity (


) of newly synthesized acetamidopiperidines for the M3 receptor, a competitive displacement assay using a known radioligand (

-N-methylscopolamine,

-NMS) is utilized. This creates a self-validating system where the non-specific binding can be distinctly subtracted.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing the human M3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50

    
    g of membrane protein, 0.2 nM 
    
    
    
    -NMS, and varying concentrations of the test acetamidopiperidine (
    
    
    to
    
    
    M).
  • Self-Validation Control: Include wells with 10

    
    M atropine to define non-specific binding (NSB). Total binding minus NSB equals specific binding.
    
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the absolute inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its known dissociation constant.

References

  • J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors. Bioorganic & Medicinal Chemistry. 2

  • Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega. 3

  • A series of novel, highly potent and selective agonists for the kappa-opioid receptor. British Journal of Pharmacology. 5

  • Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. Temple University. 1

Sources

Method

Application Note: High-Efficiency Solid-Phase Peptide Synthesis Incorporating Piperidine Carboxylic Acids

Introduction & Scientific Rationale The incorporation of non-natural, conformationally restricted amino acids is a cornerstone strategy in the development of advanced peptidomimetics and peptide therapeutics[1]. Piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone strategy in the development of advanced peptidomimetics and peptide therapeutics[1]. Piperidine carboxylic acids—including pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—serve as critical structural constraints. By functioning as rigidified analogs of proline or


-alanine, these cyclic scaffolds dictate specific secondary structures (such as 

-turns) and significantly enhance the proteolytic stability of the resulting peptide[2][3].

However, integrating these cyclic scaffolds into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) introduces distinct thermodynamic and kinetic barriers[4]. This application note provides a causally driven, self-validating methodology designed to overcome the steric hindrance and aggregation challenges inherent to piperidine-based peptide assembly.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols fail when applied to piperidine carboxylic acids, rather than simply applying brute-force coupling methods.

  • Steric Hindrance vs. Coupling Kinetics: The cyclic nature of the piperidine ring heavily shields its secondary amine (in the case of pipecolic and nipecotic acids). Standard carbodiimide chemistry (e.g., DIC/HOBt) often yields incomplete acylation, leading to truncated deletion sequences. To overcome this kinetic bottleneck, highly reactive uronium/aminium salts containing a 7-aza-1-hydroxybenzotriazole leaving group (e.g., HATU) are mandatory. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that drastically accelerates the reaction with hindered secondary amines.

  • Amide Bond Isomerization & Aggregation: Similar to proline, piperidine carboxylic acids exhibit solvent- and sequence-dependent cis/trans isomerization of the preceding amide bond[2]. This isomerization can induce localized beta-sheet aggregation on the solid support, further impeding reagent diffusion. The use of elevated temperatures (45 °C) or chaotropic solvent mixtures (e.g., DMF with 0.1 M LiCl) is often required to disrupt these aggregates.

  • Orthogonal Self-Validation: A protocol is only as reliable as its validation method. The industry-standard Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple with primary amines. Because pipecolic and nipecotic acids possess secondary amines, the Kaiser test will yield false negatives, falsely suggesting a completed reaction. Therefore, the Chloranil test is mechanistically required to validate the coupling completion onto the piperidine scaffold.

Quantitative Data: Properties of Piperidine Carboxylic Acids

The following table summarizes the structural properties and specific SPPS requirements for the three primary piperidine carboxylic acid isomers.

Amino Acid ScaffoldAmine TypeConformational RoleSteric HindranceRecommended ActivationRequired Validation Test
Pipecolic Acid (Pip) Secondary (

)
Proline mimetic, induces

-turns
HighHATU / HOAt / DIPEAChloranil / De Clercq
Nipecotic Acid (Nip) Secondary (

)
Chiral

-amino acid mimetic
Moderate-HighHATU / HOAt / DIPEAChloranil / De Clercq
Isonipecotic Acid (Inp) Secondary (

)
Achiral spacer, rigid linkerModerateDIC / Oxyma PureChloranil / De Clercq

Workflow Visualization

The following diagram illustrates the self-validating loop required when coupling an incoming amino acid onto the sterically hindered secondary amine of a resin-bound piperidine carboxylic acid.

Piperidine_SPPS Start Peptide-Resin with Terminal Piperidine Amine Activate Activate Next Fmoc-AA (HATU/DIPEA, 4 eq) Start->Activate Couple Coupling Reaction (2-4 hrs, 45°C optional) Activate->Couple Test Chloranil Test (Detects Secondary Amines) Couple->Test Validate Completion Test->Activate Positive (Blue/Green) Double Couple Capping Ac2O Capping (If trace positive) Test->Capping Trace Positive Cap unreacted Success Fmoc Deprotection & Next Cycle Test->Success Negative (Colorless) Capping->Success

Self-validating coupling workflow for secondary amines in piperidine carboxylic acids.

Experimental Protocols

Protocol 1: Coupling Fmoc-Piperidine Carboxylic Acid to the Growing Chain

Objective: Attach the carboxyl group of the piperidine acid to the unhindered primary amine of the resin-bound peptide.

Rationale: Coupling to a primary amine is generally straightforward. However, over-activation of pipecolic acid can lead to epimerization at the


-carbon. Therefore, DIC/Oxyma Pure is preferred over HATU for this specific step to maintain stereochemical integrity.
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF/DCM (1:1, v/v) for 20 minutes. Drain completely.

  • Activation: In a separate vial, dissolve Fmoc-Pipecolic Acid (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in a minimum volume of DMF. Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a standard Kaiser test. A colorless/yellow bead indicates successful coupling to the primary amine.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol 2: Acylation OF the Piperidine Secondary Amine (The Kinetic Bottleneck)

Objective: Couple the next Fmoc-amino acid onto the sterically hindered nitrogen of the piperidine ring[4].

Rationale: The secondary amine is highly shielded. HATU/HOAt generates an extremely reactive O-At ester necessary to force the acylation. A slight molar deficit of HATU (3.9 eq) relative to the amino acid (4.0 eq) is used to prevent the excess uronium salt from irreversibly capping the resin via guanidinylation of the amine.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 10 min). Wash extensively with DMF (6 × 1 min) to remove all traces of piperidine.

  • Pre-Activation: Dissolve the incoming Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 8.0 eq). The solution will turn yellow, indicating the formation of the active ester. Wait exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature. Note: If synthesizing a sequence known for severe aggregation, perform this coupling at 45 °C using a microwave peptide synthesizer or heating block.

  • Washing: Drain and wash the resin with DMF (5 × 1 min).

Protocol 3: Self-Validating Chloranil Test

Objective: Verify the completion of Protocol 2 without the false negatives associated with the Kaiser test.

Rationale: Chloranil (tetrachloro-p-benzoquinone) reacts specifically with secondary amines to form a dialkylaminovinyl derivative, yielding a distinct blue/green color.

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in DMF (v/v).

    • Solution B: 2% chloranil in DMF (w/v).

  • Sampling: Transfer a few resin beads from Protocol 2 into a small glass test tube. Wash the beads twice with ethanol to remove residual DMF/DIPEA.

  • Assay: Add 1 drop of Solution A and 1 drop of Solution B to the beads. Allow to stand at room temperature for 5 minutes.

  • Interpretation & Action:

    • Dark Blue/Green Beads: Significant unreacted secondary amine remains. Action: Repeat Protocol 2 (Double Coupling).

    • Trace Green/Brown Beads: Minor unreacted amine. Action: Cap the resin using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes to prevent deletion sequences.

    • Colorless/Yellowish Beads: Coupling is 100% complete. Action: Proceed to the next SPPS cycle.

References

  • A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications URL:[Link][2]

  • Synthesis and evaluation of new endomorphin analogues modified at the Pro2 residue Source: National Institutes of Health (NIH) URL:[Link][3]

  • Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12 Source: ACS Publications URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid

Welcome to the dedicated technical support guide for the synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of (4-Acetylamino-piperidin-1-yl)-acetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic building block. The piperidine scaffold is a cornerstone in modern drug discovery, and mastering its functionalization is key to successful project outcomes.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction success. Our goal is to empower you to diagnose issues, optimize conditions, and improve the yield and purity of your target compound.

Primary Synthetic Pathway: N-Alkylation

The most common and direct route to (4-Acetylamino-piperidin-1-yl)-acetic acid is the nucleophilic substitution (N-alkylation) of 4-acetylaminopiperidine with a two-carbon electrophile, such as an α-haloacetic acid or its ester.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Acetylaminopiperidine E (4-Acetylamino-piperidin-1-yl)-acetic acid A->E N-Alkylation B Bromoacetic Acid Derivative (X-CH₂COOH or X-CH₂COOR) B->E C Base (e.g., K₂CO₃, DIPEA) C->E D Solvent (e.g., DMF, MeCN) D->E

Caption: General N-alkylation route for synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the most likely causes and how can I improve it?

Answer: Low yield is a frequent challenge in N-alkylation reactions and typically stems from one of three areas: incomplete conversion, competing side reactions, or product loss during work-up.

  • Incomplete Conversion:

    • Causality: The reaction may stall due to poor solubility of reactants or the deactivation of the nucleophile. Without a base, the hydrohalic acid (HBr or HCl) generated in situ will protonate the starting piperidine, forming an unreactive ammonium salt and halting the reaction.[3] Insufficient temperature or reaction time can also lead to incomplete conversion.

    • Solutions:

      • Base Selection: Ensure at least one equivalent of a suitable base is used. Inorganic bases like finely powdered potassium carbonate (K₂CO₃) are effective, especially in polar aprotic solvents like DMF or acetonitrile.[3][4] For systems sensitive to strong bases, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) can be a better choice.[3][5]

      • Solvent Choice: If starting materials are not dissolving, consider switching to a more polar solvent like DMF or DMSO.[4] Solubility is critical for reaction kinetics.

      • Temperature & Time: Monitor the reaction by TLC or LC-MS.[5] If it stalls, consider increasing the temperature (e.g., from room temperature to 50-70 °C) and extending the reaction time.[3]

  • Side Reactions (Over-alkylation):

    • Causality: The most common side reaction is the further alkylation of the tertiary amine product to form a quaternary ammonium salt.[6] This is especially problematic when using highly reactive alkylating agents (e.g., alkyl iodides) or a large excess of the alkylating agent.[3][6]

    • Solutions:

      • Control Stoichiometry: Use the alkylating agent as the limiting reagent (1.0 equivalent) with a slight excess of the piperidine (1.1-1.2 equivalents).

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[3] This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Product Loss During Work-up:

    • Causality: The product is an amino acid, making it amphoteric and potentially highly water-soluble, especially in its salt form. Standard liquid-liquid extractions with organic solvents can be inefficient.

    • Solutions:

      • pH Adjustment: After the reaction, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid to minimize its water solubility and induce precipitation.

      • Solvent Evaporation: If direct precipitation is not feasible, consider evaporating all volatiles and purifying the resulting solid/oil via crystallization or chromatography.

Question 2: My LC-MS analysis shows a major byproduct with a mass corresponding to my product plus the alkylating agent minus H-X. What is this and how do I prevent it?

Answer: This observation strongly indicates the formation of the quaternary ammonium salt, a classic byproduct of over-alkylation.[6]

  • Mechanism: The desired tertiary amine product, (4-Acetylamino-piperidin-1-yl)-acetic acid, is itself a nucleophile. It can react with another molecule of the alkylating agent (e.g., bromoacetic acid) to form a quaternary ammonium salt. This side reaction is often irreversible under typical reaction conditions.

  • Prevention Strategies:

    • Reagent Stoichiometry: As detailed in Question 1, use a slight excess of the 4-acetylaminopiperidine relative to the alkylating agent.

    • Choice of Alkylating Agent: Alkyl bromides or chlorides are generally preferred over the more reactive alkyl iodides, which are more prone to over-alkylation. Adding a catalytic amount of potassium iodide (KI) can be a strategy to speed up reactions with alkyl bromides/chlorides without having to use a full equivalent of a highly reactive iodide source.[4]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.[7]

Question 3: I am struggling with purification. The product is a sticky solid that is difficult to handle and won't crystallize easily.

Answer: The physical properties of amino acids often make purification challenging. A multi-step approach is often necessary.

  • Initial Work-up (Acid-Base Extraction):

    • After quenching the reaction, perform an acid-base workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the piperidine nitrogen and wash with an organic solvent (like ethyl acetate or DCM) to remove non-polar impurities. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product. Caution: The product itself has a carboxylic acid, so strong base might deprotonate it, keeping it in the aqueous layer. A more robust method is needed.

  • Purification by Precipitation/Crystallization:

    • pH-Controlled Precipitation: The most effective method is often to find the isoelectric point (pI) where the molecule has a net-zero charge and minimum water solubility. Dissolve the crude material in water, then slowly add acid or base to adjust the pH until the product precipitates. Filter the resulting solid and wash with cold water, then a non-polar solvent like diethyl ether.

    • Salt Formation: An alternative is to purify the product as a salt. For instance, dissolving the crude mixture in a solvent like acetone and adding glacial acetic acid can selectively precipitate the diacetate salt of piperazine-containing molecules, leaving many impurities behind in the solution.[8] The pure salt can then be neutralized if the free base is required.

  • Chromatography:

    • Reverse-Phase HPLC: For high purity, preparative reverse-phase HPLC using a water/acetonitrile gradient with an additive like acetic acid or TFA is a very effective, albeit less scalable, method.[9]

    • Ion-Exchange Chromatography: This technique is ideally suited for amino acids, separating molecules based on charge.

Troubleshooting Workflow

G start Low Yield or High Impurity check_conversion Check Reaction Conversion (TLC / LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes solubility Poor Solubility? incomplete->solubility check_byproducts Analyze Byproducts (LC-MS) complete->check_byproducts change_solvent Change Solvent (e.g., to DMF/DMSO) solubility->change_solvent Yes base_issue Base Issue? solubility->base_issue No add_base Add/Change Base (e.g., K₂CO₃, DIPEA) base_issue->add_base Yes increase_temp Increase Temp/Time base_issue->increase_temp No over_alkylation Over-alkylation (Quaternary Salt) check_byproducts->over_alkylation M+Alkylating Agent workup_issue Work-up/Purification Issue check_byproducts->workup_issue Other/Complex optimize_stoich Adjust Stoichiometry (Piperidine in excess) over_alkylation->optimize_stoich slow_addition Slow Reagent Addition over_alkylation->slow_addition optimize_purification Optimize Purification (pH adjust, crystallization) workup_issue->optimize_purification

Caption: A logical workflow for diagnosing synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent: an α-haloacetic acid (e.g., bromoacetic acid) or an α-haloacetate ester (e.g., ethyl bromoacetate)?

A1: Both are viable options, and the choice depends on your overall synthetic plan and purification strategy.

  • α-Haloacetate Ester (e.g., Ethyl Bromoacetate): This is often the preferred route. The product is an ester, which is typically less polar and easier to purify using standard silica gel chromatography. This allows for the removal of unreacted starting material and byproducts before the final hydrolysis step. The main disadvantage is the addition of a second step (saponification/hydrolysis) to get the final carboxylic acid.

  • α-Haloacetic Acid (e.g., Bromoacetic Acid): This route is more direct, forming the target molecule in a single step. However, as discussed, purifying the final amino acid product can be more complex than purifying its ester precursor. This approach can be very efficient if a robust crystallization or pH-precipitation protocol is established.

Q2: How should I monitor the reaction progress effectively?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[5]

  • TLC: Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with a few drops of acetic acid or ammonia to improve spot shape). The product, being zwitterionic, may streak. The disappearance of the starting 4-acetylaminopiperidine is the clearest indicator of progress.

  • LC-MS: This is the most definitive method. It allows you to track the consumption of starting materials and the formation of the product (by its mass-to-charge ratio). Crucially, it will also reveal the presence of byproducts like the quaternary ammonium salt, helping you to troubleshoot in real-time.[10]

Q3: Are there any viable alternative synthetic routes to consider?

A3: Yes, the primary alternative is Reductive Amination . This two-step, one-pot process involves reacting 4-acetylaminopiperidine with glyoxylic acid to form an iminium ion intermediate, which is then reduced in situ to the final product.

  • Advantages: This method can be very clean and high-yielding. It avoids the use of alkyl halides and the potential for over-alkylation is significantly reduced.[7][11]

  • Reagents: A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is typically used because it is selective for the iminium ion and tolerant of the acidic conditions often required for iminium formation.[11]

Q4: What are the best analytical methods to confirm the final product's identity and purity?

A4: A full characterization should include:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the covalent structure of the molecule. Key signals to look for are the appearance of a singlet for the new N-CH₂-COOH group and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.[10]

  • Mass Spectrometry (MS): This confirms the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): An HPLC method should be developed to assess the purity of the final compound, separating it from any residual starting materials or byproducts.[10]

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate

Step A: Synthesis of Ethyl (4-Acetylamino-piperidin-1-yl)-acetate

  • To a round-bottom flask under a nitrogen atmosphere, add 4-acetylaminopiperidine (1.0 eq), finely powdered potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN) to make a ~0.2 M solution.

  • Stir the suspension vigorously at room temperature.

  • Add ethyl bromoacetate (1.05 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting piperidine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by silica gel chromatography.

Step B: Hydrolysis to (4-Acetylamino-piperidin-1-yl)-acetic acid

  • Dissolve the purified ester from Step A in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • Once complete, carefully acidify the mixture to pH ~5-6 with 1M HCl. The product may begin to precipitate.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath for 1-2 hours to maximize precipitation.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum.

Protocol 2: Direct Synthesis using Bromoacetic Acid

  • In a round-bottom flask, dissolve 4-acetylaminopiperidine (1.0 eq) and sodium bicarbonate (NaHCO₃, 2.5 eq) in a mixture of water and a co-solvent like ethanol (1:1).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate vessel, dissolve bromoacetic acid (1.0 eq) in a small amount of water and neutralize it carefully with NaHCO₃ until effervescence ceases.

  • Add the sodium bromoacetate solution dropwise to the piperidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 6-18 hours, monitoring by LC-MS.

  • After completion, cool the reaction mixture and carefully acidify with 1M HCl to a pH of ~5.

  • If a precipitate forms, it can be isolated by filtration. If not, the product may need to be isolated by lyophilization followed by recrystallization from a solvent system like ethanol/water.

References

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Organic Syntheses. (2013, July 3). Preparation of 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Diva-Portal.org. (2022, February 27). Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Rowan University Institutional Repository. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Technical Disclosure Commons. (2024, December 19). Improved Process for The Preparation of 4-Amino-1-(D-Phenylalanyl-D-Phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Acetamidopiperidine Functionalization

Topic: Preventing Over-Alkylation (Quaternization) of 4-Acetamidopiperidine Ticket ID: #AP-404-ALK Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely experiencing yield loss d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Alkylation (Quaternization) of 4-Acetamidopiperidine Ticket ID: #AP-404-ALK Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing yield loss due to the formation of quaternary ammonium salts during the alkylation of 4-acetamidopiperidine (4-AP). This is a classic chemoselectivity challenge. The secondary amine in the piperidine ring is highly nucleophilic (


), and upon mono-alkylation, the resulting tertiary amine often becomes more nucleophilic due to the inductive electron-donating effect of the new alkyl group.

This guide provides two validated workflows to solve this:

  • The "Gold Standard" (Reductive Amination): Completely avoids quaternization kinetics.[1]

  • Direct Alkylation Optimization: If you must use an alkyl halide, we provide a syringe-pump protocol to suppress side reactions.

Module 1: The Mechanism & The Problem

Why is this happening?

In a direct


 reaction with an alkyl halide (

), the reaction does not stop automatically after the first addition.
  • Step 1 (Desired): 4-AP attacks

    
     to form the tertiary amine.
    
  • Step 2 (Undesired): The product (tertiary amine) is electron-rich and attacks another equivalent of

    
     to form the quaternary ammonium salt.
    

Because the piperidine ring is not sterically crowded, the rate constant for the second alkylation (


) is often competitive with the first (

).
Pathway Visualization

ReactionPathways cluster_0 The Problem: Uncontrolled SN2 Start 4-Acetamidopiperidine (Secondary Amine) Product Desired Product (Tertiary Amine) Start->Product  k1 (Slow)   RX Alkyl Halide (R-X) RX->Product Impurity Over-Alkylated Byproduct (Quaternary Ammonium Salt) RX->Impurity Product->Impurity  k2 (Fast/Competitive)  

Caption: Kinetic competition in direct alkylation. The tertiary amine product remains nucleophilic, leading to irreversible quaternization.

Module 2: The Solution (Protocols)

Protocol A: Reductive Amination (Recommended)

Applicability: Use this when your alkyl group can be sourced from an aldehyde or ketone .[1][2][3]

Why it works: The reaction proceeds via an iminium ion intermediate. An iminium ion cannot react with a second equivalent of aldehyde to form a "double iminium." Therefore, over-alkylation is mechanistically impossible before the reduction step.

Reagents:

  • Substrate: 4-Acetamidopiperidine (1.0 equiv)

  • Carbonyl Source: Aldehyde/Ketone (1.05 - 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.4 equiv)
    
  • Solvent: DCE (1,2-Dichloroethane) or THF.[4]

Step-by-Step:

  • Imine Formation: Dissolve 4-AP and the aldehyde in DCE. If the aldehyde is aromatic, stir for 30 mins. If aliphatic, proceed immediately.

  • Reduction: Add

    
     in one portion.
    
    • Note: Do not use

      
       initially; it reduces aldehydes to alcohols faster than it reduces imines. STAB is selective for the iminium ion [1].
      
  • Quench: After 2–4 hours (monitor by TLC), quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The acetamide group remains stable.

Protocol B: Controlled Direct Alkylation ( )

Applicability: Use this when you must use an alkyl halide (e.g., no corresponding aldehyde exists, or the alkyl chain has functional groups incompatible with reduction).

Optimization Strategy:

  • Base: Use a mild, inorganic base like

    
     or 
    
    
    
    in Acetonitrile (MeCN). Avoid soluble organic bases (TEA, DIPEA) as they can promote elimination or act as nucleophiles themselves.
  • Addition: You must maintain a low concentration of the alkylating agent relative to the amine.

Step-by-Step:

  • Setup: Dissolve 4-AP (1.0 equiv) and

    
     (2.0 equiv) in anhydrous MeCN.
    
  • Slow Addition: Dissolve the Alkyl Halide (0.9 - 0.95 equiv) in MeCN. Load this into a syringe pump .

  • Execution: Add the alkyl halide dropwise over 2–4 hours at 0°C or Room Temperature.

    • Critical: Using a slight deficit of alkyl halide (0.9 equiv) ensures the amine is always in excess, statistically favoring mono-alkylation.

  • Purification: You will have unreacted starting material (secondary amine) rather than quaternary salt. Separation of Secondary vs. Tertiary amine is easier than separating Quaternary salts.

Module 3: Troubleshooting & FAQs

Q1: I already ran the reaction and have a mixture of Product (Tertiary) and Quat Salt. How do I purify it?

A: You can exploit the solubility differences. Quaternary ammonium salts are permanently charged ionic species, whereas your desired tertiary amine can be switched between charged and neutral forms.

Rescue Protocol:

  • Evaporate the reaction solvent.[5][6]

  • Partition the residue between Water and Ethyl Acetate (or DCM) .

  • Crucial Step: Adjust the aqueous layer pH to >12 using NaOH.

    • At pH 12: The tertiary amine is neutral (organic soluble).

    • At pH 12: The quaternary salt remains ionic (water soluble).

  • Extract the aqueous layer 3x with organic solvent. The quaternary salt will stay in the water; the product will move to the organic layer [2].

Q2: Why not use NaBH4 for reductive amination? It's cheaper.

A:


 is too reactive. It will reduce your aldehyde to a primary alcohol (side product) before it can react with the amine to form the iminium species. 

(STAB) is less electrophilic and will selectively reduce the iminium bond without touching the aldehyde [1].
Q3: My alkyl halide is very reactive (e.g., Benzyl Bromide). Even with a syringe pump, I get over-alkylation.

A: Benzyl halides are notorious for this.

  • Switch to Reductive Amination: Use Benzaldehyde + STAB. The yield is typically >90% with zero over-alkylation.

  • If you cannot switch: Lower the temperature to -20°C and dilute the reaction further (0.05 M).

Module 4: Decision Matrix

Use this logic flow to determine your next experiment.

DecisionTree Start Start: 4-Acetamidopiperidine Functionalization Q1 Is the alkyl group available as an Aldehyde/Ketone? Start->Q1 YesPath Use Reductive Amination (Protocol A) Q1->YesPath Yes (Preferred) NoPath Must use Alkyl Halide Q1->NoPath No Optimization Apply Control Measures: 1. Syringe Pump Addition 2. Deficit of Alkyl Halide (0.9 eq) 3. Cs2CO3 / MeCN NoPath->Optimization Result Check LCMS for Quaternary Salt Optimization->Result Clean Clean Product? Proceed to Workup Result->Clean No Quat Dirty Quat Salt Present? Use pH > 12 Extraction Result->Dirty Quat Detected

Caption: Decision tree for selecting the optimal alkylation strategy based on reagent availability.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] [Link]

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Alkylated Piperidine Derivatives

Topic: Removing Unreacted Bromoacetic Acid from Piperidine Reaction Ticket ID: CHEM-SUP-8821 Status: Resolved Analyst: Senior Application Scientist Executive Summary The reaction between piperidine and bromoacetic acid y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Bromoacetic Acid from Piperidine Reaction Ticket ID: CHEM-SUP-8821 Status: Resolved Analyst: Senior Application Scientist

Executive Summary

The reaction between piperidine and bromoacetic acid yields 2-(piperidin-1-yl)acetic acid (N-carboxymethylpiperidine). The primary purification challenge is the amphoteric nature of the product (containing both basic amine and acidic carboxyl groups) versus the acidic nature of the starting material.

Simple solvent washes often fail because both the product and the bromoacetic acid impurity can exhibit solubility in water and polar organic solvents depending on pH. The definitive solution relies on pH-controlled differential extraction , exploiting the significant pKa difference between the impurity (pKa ~2.9) and the product's amine functionality (pKa ~10).

Part 1: The "Golden Path" Protocol (Differential Extraction)

Use this workflow as your primary method for removing unreacted bromoacetic acid.

The Chemistry of Separation
  • Impurity (Bromoacetic Acid): A carboxylic acid with pKa

    
     2.86. At pH < 2, it exists as a neutral, organic-soluble species (
    
    
    
    ).
  • Product (2-(piperidin-1-yl)acetic acid): An amino acid. At pH < 2, the amine is protonated (

    
    ), making the molecule cationic and highly water-soluble.
    
Step-by-Step Procedure

1. Reaction Quench & Acidification

  • Cool the reaction mixture to 0°C.

  • Add 1M HCl dropwise until the pH reaches 1.0 – 1.5 .

    • Why? This protonates the piperidine nitrogen on the product, locking it into the aqueous phase. It also ensures bromoacetic acid is fully protonated (neutral).

2. Organic Wash (Impurity Removal)

  • Transfer the acidic aqueous solution to a separatory funnel.[1]

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     reaction volume).
    
    • Action: Shake vigorously for 2 minutes and vent frequently.

    • Result: The neutral bromoacetic acid partitions into the organic layer. The cationic product remains in the aqueous layer.

  • Check Point: Analyze the organic layer by TLC.[2] It should contain the bromoacetic acid (visualize with bromocresol green or KMnO4).

3. Product Recovery

  • Option A (Salt Isolation): The aqueous layer now contains the product as the hydrochloride salt. Lyophilize (freeze-dry) the water to obtain the solid salt.

  • Option B (Zwitterion Precipitation):

    • Neutralize the aqueous phase carefully with NaOH or NH4OH to the product's isoelectric point (approx pH 6–7).

    • Cool to 4°C. The zwitterionic product often precipitates and can be filtered.

  • Option C (Ion Exchange): Load the acidic aqueous solution onto a cation exchange resin (e.g., Dowex 50W). Wash with water (removes any residual anions), then elute the product with dilute ammonia.

Part 2: Troubleshooting & FAQs

Q1: I followed the protocol, but I still see bromoacetic acid in my product.

Diagnosis: The pH during extraction was likely too high. Fix:

  • Bromoacetic acid has a pKa of 2.[3][4]86. If your extraction pH was 3.0 or higher, ~50% or more of the impurity existed as the bromoacetate anion, which stays in the water.

  • Corrective Action: Re-acidify the aqueous layer to pH 1.0 and repeat the DCM extraction.

Q2: My product extracted into the organic layer and was lost.

Diagnosis: Use of incorrect solvent or insufficient acidification. Fix:

  • If using Diethyl Ether, the salt might have some solubility if the ionic strength is low. Switch to DCM .

  • Ensure the amine is fully protonated. If the pH is near 9-10, the product acts as a neutral organic molecule and will extract. Maintain pH < 2.

Q3: I am forming a stubborn emulsion during the DCM wash.

Diagnosis: Presence of residual piperidine salts or amphiphilic intermediates. Fix:

  • Add brine (saturated NaCl) to the aqueous phase to increase ionic strength.

  • Filter the mixture through a pad of Celite if fine particulates are stabilizing the emulsion.

Q4: Is there a non-extraction method?

Answer: Yes, Polymer-Supported Scavenging .

  • Add a polymer-supported amine (e.g., Trisamine resin) to the reaction mixture before workup.

  • The resin reacts with the alkylating agent (bromoacetic acid) to form a quaternary ammonium salt on the bead.

  • Filtration removes the resin and the impurity.

  • Note: This is expensive for large-scale reactions but excellent for small-scale library synthesis.

Part 3: Visualization (Workflow Diagram)

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Start Crude Reaction Mixture (Product + Bromoacetic Acid + Piperidine) Acidify Acidify to pH 1.0 - 1.5 (Using 1M HCl) Start->Acidify Extract Extract with DCM or EtOAc Acidify->Extract Impurity Contains: Unreacted Bromoacetic Acid (Neutral form) Extract->Impurity Partitions to Organic ProductAq Contains: Product (Cationic Salt) Piperidinium Chloride Extract->ProductAq Remains in Aqueous Isolation Lyophilize or Neutralize to pI ProductAq->Isolation FinalProduct Pure Product (2-(piperidin-1-yl)acetic acid) Isolation->FinalProduct

Caption: Flowchart illustrating the pH-dependent separation of bromoacetic acid from the amphoteric piperidine product.

Part 4: Technical Data

Table 1: Physicochemical Properties for Separation
CompoundFunctionalitypKa (approx)Species at pH 1.0Solubility (DCM)Solubility (Water)
Bromoacetic Acid Acid2.86 [1]Neutral (

)
High High
Piperidine Base11.22Cation (

)
LowHigh
Product Amphoteric~2 (acid), ~9 (amine)Cation (

)
LowHigh
Safety Note: Bromoacetic Acid[3]
  • Hazard: Strong alkylating agent.[4][5] Causes severe skin burns and eye damage.

  • Handling: Wear double nitrile gloves.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution before disposal.

References

  • PubChem. Bromoacetic Acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines: Problems and Workarounds. Available at: [Link]

  • University of British Columbia. Acid-Base Extraction Guide. Department of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Hydrolysis of the Acetamido Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the acetamido (N-acetyl) group under acidic hydrolysis conditions. Our goal is to equip you with the knowledge to make informed decisions in your experimental design, ensuring the integrity of your molecules or the efficiency of your deprotection strategies.

Guiding Principles: Understanding Acetamido Group Stability

The acetamido group is a widely used protecting group for amines due to its general stability. However, understanding the nuances of its reactivity under acidic conditions is crucial for its successful application and removal.

The acid-catalyzed hydrolysis of an acetamido group is analogous to that of an ester. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1][2][3] This is followed by a nucleophilic attack from a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the amine as a good leaving group (an ammonium ion), ultimately yielding the carboxylic acid and the protonated amine.[1][2]

Several factors influence the rate of this hydrolysis:

  • Acid Strength and Concentration: Higher concentrations of strong acids (e.g., HCl, H₂SO₄) increase the rate of hydrolysis.[4][5]

  • Temperature: Elevated temperatures, often reflux, are typically required to drive the hydrolysis to completion.[4][5]

  • Steric Hindrance: Steric bulk around the amide bond can significantly impact the rate of hydrolysis. Increased steric hindrance can destabilize the planar resonance of the amide, making the C-N bond easier to rotate and cleave.[6][7]

  • Electronic Effects: Electron-withdrawing or -donating groups on the molecule can influence the reactivity of the carbonyl group.

  • Solvent: The choice of solvent can affect reaction rates. For instance, the rate of acetamide hydrolysis has been observed to decrease with the progressive addition of ethylene glycol to water.

Frequently Asked Questions (FAQs)

Here we address common questions encountered by researchers working with acetamido-containing compounds.

Q1: How stable is the acetamido group to acidic conditions compared to other common amine protecting groups?

The acetamido group is significantly more stable to acidic conditions than many other common amine protecting groups. This stability makes it a robust protecting group when other acid-labile groups need to be removed selectively.

Protecting GroupTypical Acidic Deprotection ConditionsRelative Stability in Acid
Acetamido (Ac) Strong acid (e.g., 6N HCl, reflux)High
tert-Butoxycarbonyl (Boc) Mild to strong acid (e.g., TFA, HCl in dioxane)Low
Carbobenzyloxy (Cbz) Strong acids (HBr/AcOH), but primarily removed by hydrogenolysisModerate to High
9-Fluorenylmethoxycarbonyl (Fmoc) Base-labile; stable to acidVery High

This table provides a general comparison. Specific substrate and reaction conditions will influence stability.

The Boc group is readily cleaved by mild acids like trifluoroacetic acid (TFA), while the acetamido group remains intact under these conditions.[8][9] The Cbz group is also relatively stable to many acidic conditions used for Boc removal but is susceptible to strong acids like HBr in acetic acid.[8][10] The Fmoc group is stable to a wide range of acidic conditions and is typically removed with a base.[11]

Q2: I need to remove an acetamido group from a sensitive substrate. Are there milder alternatives to refluxing in strong acid?

Yes, several milder methods have been developed for the N-deacetylation of sensitive substrates. These methods can help to avoid unwanted side reactions and degradation of your target molecule.

  • Schwartz's Reagent (Zirconocene Hydrochloride): This reagent can be used for chemoselective N-deacetylation at room temperature. It has been shown to be compatible with other common protecting groups like Boc, Fmoc, Cbz, and Ts.[1][12]

  • Triflic Anhydride (Tf₂O) and 2-Fluoropyridine: A one-pot protocol involving activation of the amide with Tf₂O in the presence of 2-fluoropyridine, followed by cleavage, offers a mild and efficient method for N-deacetylation. This method is compatible with esters and carbamates.[13]

  • Oxalyl Chloride and Propylene Glycol: This two-step procedure involves the formation of an imidoyl chloride intermediate with oxalyl chloride, followed by cleavage with propylene glycol. It is a mild and selective method for the deprotection of secondary acetamides and avoids epimerization of chiral centers.[14]

Q3: How can I monitor the progress of my acetamido group hydrolysis reaction?

Effective reaction monitoring is crucial to determine the endpoint of the hydrolysis and to avoid over-exposure to harsh conditions. Several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of the starting material and the appearance of the product. It is particularly useful for complex reaction mixtures and for quantitative analysis.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the acetyl methyl signal (a singlet typically around 2 ppm) and the appearance of new signals corresponding to the deacetylated product.[15][18]

  • Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP)-MS can be used for rapid, direct analysis of the reaction mixture with minimal sample preparation to identify starting materials, intermediates, and products.[19]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress. A change in the polarity of the product compared to the starting material will result in a different Rf value.

Q4: What are some common side reactions to be aware of during acidic hydrolysis of acetamides?

While the primary reaction is the cleavage of the amide bond, other functional groups in your molecule may also be susceptible to the harsh acidic conditions.

  • Hydrolysis of other acid-labile groups: Esters, ethers (especially tert-butyl and trityl ethers), and other acid-sensitive protecting groups may be cleaved.

  • Epimerization: If a chiral center is adjacent to a carbonyl group, there is a risk of epimerization under harsh acidic conditions.

  • S-O Acyl Shift: In peptides containing (S-acetamidomethyl)cysteine (Cys(Acm)) and a high content of serine (Ser) or threonine (Thr), a side reaction involving the shift of the acetamidomethyl group from the sulfur of cysteine to the hydroxyl group of serine or threonine has been observed during deprotection.[20]

  • Alkylation of susceptible residues: In the context of peptide synthesis using Boc chemistry, carbocations generated from side-chain protecting groups during final deprotection in strong acid can lead to the alkylation of sensitive residues like methionine.[21]

Troubleshooting Guide

This section provides solutions to common problems encountered during the acidic hydrolysis of acetamido groups.

Problem 1: The hydrolysis reaction is very slow or incomplete.

  • Causality: The stability of the amide bond is significant due to resonance. Insufficiently harsh conditions or steric hindrance can lead to slow reaction rates.

  • Troubleshooting Workflow:

    start Incomplete Hydrolysis increase_temp Increase Temperature to Reflux start->increase_temp increase_acid Increase Acid Concentration start->increase_acid steric_check Assess Steric Hindrance increase_temp->steric_check increase_acid->steric_check cosolvent Modify Solvent System steric_check->cosolvent If hindered mild_method Consider Milder, More Reactive Deprotection Method steric_check->mild_method If very hindered or substrate is sensitive

    Troubleshooting Workflow for Incomplete Hydrolysis.

    • Increase Temperature: Ensure the reaction is being heated to a sufficiently high temperature, typically reflux.[4][5]

    • Increase Acid Concentration: If using a dilute acid, consider increasing the concentration (e.g., from 2N HCl to 6N HCl).[5]

    • Check for Steric Hindrance: If the acetamido group is in a sterically congested environment, the standard conditions may not be sufficient. In such cases, prolonged reaction times or more forcing conditions might be necessary. Computational studies have shown that steric hindrance can weaken the amide bond by disrupting π-electron delocalization.[6][7]

    • Modify the Solvent: In some cases, the addition of a co-solvent can alter the reaction kinetics. However, be aware that some organic co-solvents can decrease the rate of hydrolysis.

Problem 2: My starting material or product is degrading under the reaction conditions.

  • Causality: The harsh conditions required for acetamido group hydrolysis can lead to the degradation of sensitive functional groups in the molecule.

  • Solution Pathway:

    start Degradation Observed reduce_temp Lower Reaction Temperature start->reduce_temp reduce_time Decrease Reaction Time start->reduce_time milder_acid Use a Milder Acid (if applicable) reduce_temp->milder_acid reduce_time->milder_acid alternative_method Switch to a Milder Deprotection Method milder_acid->alternative_method

    Decision Pathway for Substrate Degradation.

    • Reduce Reaction Time and Temperature: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize exposure to the harsh conditions. If possible, try running the reaction at a lower temperature for a longer period.

    • Use Milder Deprotection Methods: If degradation is significant, switching to one of the milder deprotection methods mentioned in FAQ Q2 is highly recommended.[1][12][13][14]

Problem 3: I am having difficulty with the work-up of my reaction.

  • Causality: The work-up procedure for acidic hydrolysis reactions requires careful neutralization and extraction to isolate the product in good purity and yield.

  • Standard Work-up Protocol:

    • Cool the reaction mixture: After the reaction is complete, cool the mixture to room temperature, and then preferably in an ice bath.

    • Neutralization: Slowly and carefully neutralize the excess acid by adding a base (e.g., saturated NaHCO₃ solution, NaOH solution). Be cautious as this is an exothermic reaction and will produce gas (CO₂ if using bicarbonate). The goal is to adjust the pH to isolate your product. The final pH will depend on whether your product is acidic, basic, or neutral.

    • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the polarity of your product.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography.

    A detailed practical guide for the hydrolysis of an aromatic amide, including work-up and purification, can be found in educational resources for advanced level chemistry.[22]

Experimental Protocols

Protocol 1: Standard Acidic Hydrolysis of an Acetamide

This protocol is a general procedure for the deprotection of a simple acetamide.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the acetamido-containing compound (1.0 eq).

  • Reagents: Add an appropriate solvent (e.g., ethanol/water mixture) and a strong acid (e.g., concentrated HCl, to a final concentration of 2-6 N).[5]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC, HPLC, or NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product as necessary.

References

  • Bhat, S., et al. (2011). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 9(12), 4488-4491.
  • Moons, S. J., et al. (2020). Selective N-Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry, 2020(43), 6829-6833.
  • Bora, U. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Journal of the Indian Chemical Society, 87(11), 1437-1439.
  • Moons, S. J., et al. (2020). Selective N‐Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry.
  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675.
  • LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
  • Lamthanh, H., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 41(1), 85-95.
  • Matsubara, T., & Ueta, C. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer.
  • Organic Chemistry Portal. Acetamides.
  • Taichi, M., et al. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 15-22.
  • BenchChem. A Comparative Guide to Boc and Other Acid-Labile Protecting Groups.
  • YSU Journals.
  • Organic Chemistry Portal. Acetyl Protection - Common Conditions.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
  • ACS Publications.
  • Principles of Drug Action 1, Spring 2005, Amides.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Organic Chemistry Portal. A Facile Deprotection of Secondary Acetamides.
  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in W
  • PubMed.
  • SciSpace. Amino Acid-Protecting Groups.
  • Chemistry Steps. (2022, June 25).
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • UVicSpace. (2021, November 19).
  • Suzhou Highfine Biotech. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
  • ACP. (2025, October 10).
  • Chemguide. HYDROLYSING AMIDES.
  • Organic Chemistry Portal. Amino Protecting Groups Stability.
  • Scribd. Amide Hydrolysis Practical Guide.
  • ResearchGate. (2022, August 5). (PDF)
  • PMC.
  • ACP. (2025, October 10).
  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Emulsions During Workup of Amphoteric Piperidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) of amphoteric piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) of amphoteric piperidines. These molecules—which contain both a basic piperidine nitrogen and an acidic functional group—are notorious for forming intractable emulsions, often referred to as "rag layers"[1][2].

The core issue is mechanistic: near their isoelectric point (pI), these molecules exist as zwitterions. This structural duality creates a potent surfactant effect, lowering interfacial tension and stabilizing droplets of one phase within the other[3][4]. Resolving these emulsions requires a systematic approach that targets the thermodynamic and physical stability of the interface.

Emulsion Resolution Decision Matrix

The following workflow illustrates the logical progression for breaking emulsions caused by amphoteric piperidines. Always start with the least invasive chemical modification before moving to physical interventions.

EmulsionResolution Start Emulsion / Rag Layer Encountered Step1 Step 1: pH Adjustment (Shift away from pI) Start->Step1 Step2 Step 2: Salting Out (Add Saturated Brine) Step1->Step2 Unresolved Success Phase Separation Achieved Step1->Success Resolved Step3 Step 3: Interfacial Modification (Add Isopropanol) Step2->Step3 Unresolved Step2->Success Resolved Step4 Step 4: Particulate Removal (Celite Filtration) Step3->Step4 Unresolved Step3->Success Resolved Step4->Success Resolved Alt Alternative: SLE or Continuous Extraction Step4->Alt Unresolved

Workflow for resolving emulsions during liquid-liquid extraction of amphoteric piperidines.

Frequently Asked Questions (FAQs)

Q1: Why do amphoteric piperidines form such severe emulsions ("rag layers") during aqueous workup? A: Amphoteric piperidines possess both a basic piperidine nitrogen and an acidic functional group. At or near their isoelectric point (pI), they exist predominantly as zwitterions—molecules with no net charge but containing distinct localized positive and negative charges[3][4]. This structural duality gives them potent surfactant properties. They accumulate at the aqueous-organic interface, significantly lowering the interfacial tension and stabilizing droplets of one phase within the other, creating a persistent "rag layer"[1][2].

Q2: How does pH adjustment help break the emulsion? A: By adjusting the pH of the aqueous phase significantly above or below the compound's pI, you force the amphoteric piperidine into a fully deprotonated (anionic) or fully protonated (cationic) state[3][5]. This eliminates the zwitterionic surfactant behavior. The fully charged species will preferentially partition into the aqueous layer, destabilizing the emulsion. If the goal is to extract the compound into the organic layer, you must carefully tune the pH to a point where the compound is uncharged (if possible) or use an ion-pairing reagent.

Q3: What is the mechanistic role of brine (salting out) in resolving these mixtures? A: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase. This "salting out" effect disrupts the electrical double layer surrounding the emulsion droplets, forcing them to coalesce[6][7]. Furthermore, the high salt concentration decreases the solubility of the organic solvent in the aqueous phase, increasing the density differential between the two layers and promoting phase separation.

Q4: When should I use Celite filtration to break an emulsion? A: If the emulsion is stabilized by fine, insoluble particulates (such as residual metal catalysts, polymeric byproducts, or precipitated salts), it forms a "Pickering emulsion." Filtering the entire biphasic mixture through a pad of Celite (diatomaceous earth) physically traps these emulsion-stabilizing solids[7][8]. Once the particulates are removed, the two liquid phases typically separate rapidly.

Q5: What if traditional liquid-liquid extraction (LLE) completely fails? A: For highly amphoteric compounds that persistently emulsify, consider Supported Liquid Extraction (SLE). In SLE, the aqueous sample is immobilized on a diatomaceous earth support. The organic extraction solvent is then passed through the support. Because there is no vigorous mixing of the two phases, emulsions cannot form, and proteins/particulates are retained on the column[9].

Emulsion Resolution Strategies: Comparative Data

Resolution StrategyMechanism of ActionOptimal ScenarioSuccess RateDrawbacks
pH Adjustment Ionization state shift (away from pI)pI is known; target is stable at extreme pHHighMay degrade pH-sensitive functional groups
Salting Out (Brine) Ionic strength increaseMild emulsions; density differential is lowMedium-HighIneffective for heavy particulate-stabilized emulsions
Celite Filtration Particulate removalPickering emulsions (solid-stabilized)HighSlower process; potential product loss on filter cake
Co-solvent Addition Interfacial tension disruptionHighly lipophilic zwitterionsMediumCan increase aqueous solubility of the target product
SLE Solid-supported partitioningPersistent rag layers; small scaleVery HighHigher consumable cost; scale-limited

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols when addressing an emulsion.

Protocol A: Salting Out & Interfacial Modification

Use this protocol when the emulsion is primarily liquid-liquid in nature and lacks visible solid precipitates.

  • Assess the Emulsion: Transfer the emulsified biphasic mixture to a properly sized separatory funnel. Ensure there is at least 30% headspace remaining in the funnel.

  • Increase Ionic Strength: Add a volume of saturated aqueous NaCl (brine) equal to 25-50% of the existing aqueous layer volume[6].

  • Gentle Agitation: Gently swirl the funnel in a circular motion for 1-2 minutes to allow salt diffusion. Do not shake vigorously , as this will re-emulsify the mixture.

  • Interfacial Disruption (If needed): If the emulsion persists after 10 minutes, add 5-10% (v/v relative to the organic phase) of isopropanol or ethanol[10]. This co-solvent acts at the interface to disrupt the zwitterionic surfactant film.

  • Phase Separation: Allow the funnel to rest undisturbed for 15-30 minutes.

  • Validation: Carefully decant or drain the separated layers. The organic layer should be transparent, indicating the successful removal of microscopic aqueous droplets.

Protocol B: Celite Filtration for Pickering Emulsions

Use this protocol when the emulsion is thick, opaque, and suspected to be stabilized by fine particulates or polymeric byproducts.

  • Prepare the Setup: Assemble a vacuum filtration setup using a medium-porosity sintered glass funnel.

  • Pack the Filter: Slurry-pack a 1-2 inch pad of Celite 545 using the clean organic extraction solvent[8]. Apply a gentle vacuum to remove excess solvent, ensuring the Celite pad remains damp. Do not let the pad run dry, as this causes channeling.

  • Filter the Emulsion: Pour the entire emulsified biphasic mixture directly onto the Celite pad under mild vacuum.

  • Wash the Cake: Rinse the filter cake with 2 x 20 mL of the organic extraction solvent to recover any trapped piperidine product.

  • Phase Separation: Transfer the filtrate to a clean separatory funnel. With the emulsion-stabilizing particulates removed, the phases will separate cleanly[7].

References

1.[6] How do I break up the emulsion formed after quenching a reduction reaction with LiAlH4? ResearchGate. URL: 2.[3] The Development of an Improved Extraction Method for the Determination of Cocaine Metabolite in Human Urine. Illinois Wesleyan University. URL: 3.[1] Characterising rag-forming solids. ResearchGate. URL: 4.[7] Technical Support Center: Synthesis of 5-Butyl-2-methylpiperidine. Benchchem. URL: 5.[8] Work-up Products - Filtration | Catch & Release | Phase Separation. Biotage. URL: 6.[10] Organic Reaction Workup Formulas for Specific Reagents. HKUST. URL: 7.[4] Advances in amino acid-derived aqueous biphasic systems for eco-friendly separation processes. University of Aveiro. URL: 8.[5] Partitioning of Cephalexin in Ionic Liquid Aqueous Two-Phase System Composed of 1-Butyl-3-Methylimidazolium Tetra. CORE. URL: 9.[9] ISOLUTE® SLE+ User Guide. Biotage. URL: 10.[2] Forecasting the Problem of Excessive Oil Entrainment in a Desalter Using Spinning Drop Method. ACS Omega. URL:

Sources

Reference Data & Comparative Studies

Validation

Benchmarking HPLC Purity Standards for Piperidine Acetic Acid Intermediates

This guide outlines the technical selection, validation, and application of HPLC purity standards for piperidine acetic acid intermediates (e.g., 4-piperidineacetic acid, N-Boc-4-piperidineacetic acid). It addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical selection, validation, and application of HPLC purity standards for piperidine acetic acid intermediates (e.g., 4-piperidineacetic acid, N-Boc-4-piperidineacetic acid). It addresses the specific analytical challenges of these compounds—namely, their lack of strong UV chromophores and the prevalence of structural isomers.

A Technical Comparison & Application Guide

The Analytical Challenge: "The Invisible Intermediate"

Piperidine acetic acid derivatives serve as critical pharmacophores in drugs ranging from ADHD treatments (methylphenidate analogs) to antihistamines and kinase inhibitors. However, they present a notorious analytical hurdle: Weak UV Absorbance.

The saturated piperidine ring lacks conjugated


-systems. While N-protected derivatives (like N-Boc or N-Cbz) offer some UV response at 210–220 nm, the free acid intermediates are virtually invisible to standard UV detection. Furthermore, the presence of positional isomers (2-, 3-, vs. 4-acetic acid) and stereoisomers requires high-resolution separation that standard "Reagent Grade" purity claims often overlook.

This guide compares the performance of different Reference Standard Grades and Detection Technologies , providing a roadmap for accurate quantitation.

Comparative Analysis: Purity Standard Grades

In early discovery, a "97% pure" reagent is sufficient. In GMP process development, relying on that same reagent as a standard can lead to assay bias of >3%, potentially causing batch failures.

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Secondary Analytical Standard Reagent Grade (Research)
Traceability SI-Traceable (NIST/BAM); ISO 17034 accredited.Traceable to a CRM or primary standard.Internal CoA only; often no traceability.
Purity Assignment Mass Balance Method (HPLC + TGA + ROI + Residual Solvents).HPLC Area % (often assumes 100% response factor).HPLC Area % or Titration.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not usually provided.None.
Isomeric Control Quantified specific isomers (e.g., cis vs trans).May mention "major isomer".Often ignores isomeric impurities.
Suitability Critical: Final API release, Method Validation.Routine: In-process control (IPC), Stability testing.Discovery: Early synthesis, TLC spotting.

Expert Insight: For piperidine intermediates, Reagent Grade standards often fail to account for water content (hygroscopic nature) and inorganic salts (from hydrochloride salt formation). A reagent labeled "98%" by titration may actually be only 90% pure by HPLC when organic impurities are considered.

Technology Comparison: Detection Methods

Selecting the right standard is useless if your detector cannot see the impurities. We compared three dominant detection strategies for 4-Piperidineacetic acid.

Table 2: Detector Performance for Non-Chromophoric Piperidines
MetricUV-Vis (Low Wavelength) Derivatization-UV Charged Aerosol Detection (CAD)
Principle Absorbance at 205–210 nm.Chemical tag (e.g., FMOC, NBD-Cl) adds chromophore.Nebulization

Charge transfer (Mass sensitive).
Sensitivity (LOD) Poor (>10 µg/mL). High baseline noise.Excellent (<0.1 µg/mL).High (<1.0 µg/mL).
Linearity (

)
0.98 (prone to solvent cut-off effects).>0.999.>0.995 (Polynomial fit often required).
Uniformity Low: Response depends on extinction coefficient.High: Response depends on the tag.High: Response depends on mass (Universal).
Drawbacks Cannot detect non-UV absorbing impurities.Time-consuming; reaction variability.Gradient restrictions; mobile phase volatility required.
Verdict Not Recommended for purity assays.Best for Trace Impurities (cleaning validation).Best for Potency/Assay (Standard Qualification).

Experimental Protocol: Self-Validating Purity Assessment

Since CRMs are rarely available for specific intermediate steps, you must often qualify an in-house standard. This protocol uses the Mass Balance Approach (Equation 1) rather than simple HPLC area normalization.



Workflow Diagram: Standard Qualification

The following diagram illustrates the decision logic for qualifying a piperidine intermediate standard.

StandardQualification Start Raw Material Receipt (Piperidine Acetic Acid) ID Structural ID (H-NMR, MS, IR) Start->ID Split Purity Assessment ID->Split HPLC HPLC-CAD/MS (Organic Impurities) Split->HPLC GC HS-GC (Residual Solvents) Split->GC KF Karl Fischer/TGA (Water/Volatiles) Split->KF ROI Residue on Ignition (Inorganic Salts) Split->ROI Calc Mass Balance Calculation (100% - Sum of Impurities) HPLC->Calc % Area GC->Calc ppm KF->Calc % w/w ROI->Calc % w/w Final Qualified Reference Standard (Assigned Potency) Calc->Final

Caption: Mass Balance Qualification Workflow for Non-Compendial Standards.

Method A: HPLC-CAD Protocol (Recommended for Assay)

This method utilizes Charged Aerosol Detection to ensure all impurities (even those without UV absorbance) are quantified relative to the main peak.

  • Instrument: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: Mixed-mode (C18/Anion Exchange) e.g., SIELC Primesep 100 or equivalent.

    • Reasoning: Piperidine is basic; mixed-mode retains it via ionic interaction, allowing organic impurities to separate by hydrophobicity.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for CAD).

    • B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60% B.

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Temperature: 30°C.

  • Sample Prep: Dissolve 10 mg standard in 10 mL Mobile Phase A.

Validation Criteria:

  • Specificity: Inject blank. No interference at retention time of Piperidine Acetic Acid (~4-6 min).

  • Linearity: CAD response is non-linear. Use a quadratic fit (

    
    ) or log-log plot for calibration.
    
Method B: Derivatization-UV (Alternative)

If CAD is unavailable, derivatize the secondary amine.

  • Reagent: 4-Toluenesulfonyl chloride (TsCl) or FMOC-Cl.

  • Reaction: Mix sample + Borate buffer (pH 9) + TsCl solution. Incubate 30 min at 60°C.

  • Detection: UV at 254 nm.

  • Note: This introduces variability; use an Internal Standard (e.g., Phenylalanine) to correct for reaction yield.

Case Study: Impact of Isomeric Impurities

In a simulated study comparing a Commercial Reagent (97%) vs. a Qualified In-House Standard (99.2%) :

  • The Reagent: Showed a single peak on standard C18/UV (210 nm).

  • The Qualified Standard: Analyzed via HILIC-MS.

  • Result: The "Reagent" contained 2.5% of the 3-piperidineacetic acid isomer.

  • Consequence: Because the isomer has the same ionization efficiency but different biological activity, using the Reagent as a standard for potency assignment resulted in a 2.5% overestimation of the API yield in the pilot batch.

References

  • BenchChem Technical Support. (2025).[1][4][5][7] Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[8] Retrieved from

  • Thermo Fisher Scientific. (2025). Charged Aerosol Detection – See What Other Universal Detectors Are Missing. Retrieved from

  • National Institutes of Health (NIH). (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. J Chromatogr Sci. Retrieved from

  • SIELC Technologies. (2025). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to the Biological Activity of Piperidine and Piperazine Acetic Acids in Drug Design

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals. Their prevale...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals. Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties, engage in specific molecular interactions, and offer a synthetically versatile framework for molecular design. While structurally analogous, the substitution of a carbon atom in the piperidine ring with a second nitrogen atom to form the piperazine ring introduces critical differences that profoundly influence their application in drug discovery.

This guide presents a head-to-head comparison of these two essential building blocks, moving beyond generalities to provide a data-driven perspective on their relative advantages and disadvantages for researchers, scientists, and drug development professionals.

The Core Distinction: Physicochemical and Structural Implications

The fundamental difference between the piperidine and piperazine scaffolds lies in their physicochemical properties, which are a direct consequence of their atomic composition. Piperidine, an azacyclohexane, is more lipophilic and possesses a higher basicity (pKa) compared to piperazine (a 1,4-diazacyclohexane).[1] Conversely, the presence of two nitrogen atoms in the piperazine ring increases its polarity, leading to greater aqueous solubility.[2] These distinctions have significant downstream effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target toxicity.[2]

The choice between these scaffolds is therefore a critical strategic decision in drug design, guided by the specific therapeutic target and the desired pharmacological effect.[2]

Head-to-Head Comparison: Histamine H₃ and Sigma-1 Receptor Antagonism

A compelling example of the differential biological activity of these two scaffolds can be found in the development of antagonists for the histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors, which are promising targets for the treatment of various central nervous system disorders, including neuropathic pain.[3][4] A study by Sanna et al. (2022) provides a direct comparison of piperidine and piperazine-containing derivatives, allowing for a quantitative analysis of their structure-activity relationships (SAR).[1][5]

Quantitative Analysis of Receptor Affinity

The following table summarizes the binding affinities (Ki, in nM) of structurally analogous compounds where the core has been switched between piperazine and piperidine.

Compound PairCore ScaffoldhH₃R Ki (nM)σ₁R Ki (nM)
4 vs. 5 Piperazine (4)3.171531
Piperidine (5)7.703.64

Data sourced from Sanna, E., et al. (2022).[1][5]

This data reveals a striking divergence in activity. The substitution of piperazine with piperidine in this chemical series leads to a dramatic increase in affinity for the σ₁R (from 1531 nM to 3.64 nM), while having a less pronounced effect on H₃R affinity.[1][5] This suggests that the piperidine moiety is a critical structural element for potent dual H₃/σ₁ receptor activity.[1][5] The higher lipophilicity and different conformational presentation of the piperidine ring likely contribute to a more favorable interaction with the binding pocket of the σ₁R.

Structure-Activity Relationship (SAR) Insights

The causality behind these experimental observations lies in the subtle interplay of structure, basicity, and lipophilicity.

  • For σ₁R Affinity: The data strongly indicates that the piperidine ring is a key determinant for high affinity.[1][5] The greater lipophilicity of the piperidine-containing compounds may enhance their ability to cross cellular membranes and access the intracellular σ₁R, which resides on the mitochondrial-associated endoplasmic reticulum membrane.[6]

  • For H₃R Affinity: Both scaffolds can be incorporated into potent H₃R antagonists.[1][5] The basic nitrogen atom in both rings is a crucial pharmacophoric element for interaction with the H₃R.[5] The choice between the two may therefore be guided more by the desired pharmacokinetic properties than by the absolute on-target potency.

Pharmacokinetic and Metabolic Considerations

The decision to use a piperidine or piperazine scaffold has profound implications for a drug candidate's ADME and toxicity profile.[2]

  • Piperidine Derivatives :

    • Absorption and Distribution : Their higher lipophilicity can lead to better membrane permeability and oral absorption.[1][2] This can also facilitate greater penetration of the blood-brain barrier, which is advantageous for CNS-targeted drugs.[7]

    • Metabolism : The metabolic profile of piperidine-containing drugs is often simpler than that of their piperazine counterparts.[1][2] However, the piperidine ring itself is not metabolically inert and can undergo oxidation.[8]

    • Toxicity : The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, which may cause phospholipidosis, a potential concern in long-term toxicity studies.[1][2]

  • Piperazine Derivatives :

    • Solubility and Excretion : The inherent polarity of the piperazine ring generally results in higher aqueous solubility, which can aid in formulation and facilitate renal clearance.[1][2]

    • Metabolism : The presence of two nitrogen atoms provides more sites for metabolism, primarily by cytochrome P450 enzymes.[2] This can sometimes lead to the formation of active or toxic metabolites.[2][9] The metabolism of one nitrogen can also influence the properties of the other, potentially leading to complex metabolic pathways.[10]

    • Drug-Drug Interactions : The potential for metabolism by multiple CYP enzymes increases the risk of drug-drug interactions.[10]

The following diagram illustrates the fundamental structural and property differences influencing the choice between these two scaffolds.

Caption: Core physicochemical and pharmacokinetic trade-offs between piperidine and piperazine scaffolds.

Experimental Protocols

To provide a practical context, the following are generalized, step-by-step methodologies for the key experiments used to evaluate the biological activity of piperidine and piperazine derivatives.

Radioligand Binding Assay for Histamine H₃ Receptor

This assay is used to determine the binding affinity of a compound for the H₃ receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation :

    • HEK293T cells transiently expressing the human H₃ receptor are harvested.[11]

    • Cells are collected in ice-cold PBS and centrifuged.[11]

    • The cell pellet is resuspended in a Tris-HCl buffer and sonicated to disrupt the cells.[11]

    • The lysate is centrifuged to pellet the cell membranes, which are then stored at -80°C.[12]

  • Binding Assay :

    • Assays are performed in a 96-well plate format.[13]

    • To each well, add the membrane preparation (e.g., 15 µg of protein), the radioligand (e.g., [³H]-N-α-Methylhistamine), and varying concentrations of the unlabeled test compound (piperidine or piperazine derivative).[13]

    • Non-specific binding is determined in the presence of a high concentration of a known H₃R ligand (e.g., 10 µM clobenpropit).[11]

    • The plate is incubated for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 25-27°C) to allow the binding to reach equilibrium.[12][13]

  • Filtration and Counting :

    • The reaction is stopped by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[13]

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[14]

    • A scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[13]

  • Data Analysis :

    • The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a typical radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare Cell Membranes with H3R Incubate Incubate Components in 96-well plate Membrane->Incubate Radioligand Radioligand ([3H]-NAMH) Radioligand->Incubate Test_Compound Test Compound (Piperidine/Piperazine) Test_Compound->Incubate Filter Rapid Filtration to separate bound/unbound Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Radioligand Binding Assay for Sigma-1 Receptor

A similar principle is applied to determine binding affinity for the σ₁R.

  • Membrane Preparation :

    • Membranes are typically prepared from tissues with high expression of σ₁R, such as guinea pig liver, or from cells overexpressing the receptor.[15]

  • Binding Assay :

    • The assay is conducted in a 96-well plate.[15]

    • The radioligand of choice is often [³H]-(+)-pentazocine, which is selective for the σ₁R.[15]

    • Non-specific binding is determined using a high concentration of a known σ₁R ligand, such as 10 µM haloperidol.[16]

    • The plate is incubated for approximately 90 minutes at 37°C.[15]

  • Filtration and Counting :

    • The process is analogous to the H₃R assay, involving rapid filtration and scintillation counting.[15]

  • Data Analysis :

    • IC₅₀ and Ki values are calculated as described for the H₃R assay.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or piperazine scaffold is a nuanced one that requires careful consideration of the therapeutic target, the desired ADME properties, and the overall pharmacological profile.[2] Piperidine, with its higher lipophilicity and simpler metabolism, may be advantageous for CNS penetration and reduced metabolic complexity.[1][2] In contrast, piperazine's greater hydrophilicity and potential for multipolar interactions make it a valuable scaffold for improving solubility and engaging with specific targets, such as kinases.[1][2]

The direct comparative data presented here for H₃R and σ₁R antagonists underscores the profound impact this seemingly minor structural change can have on biological activity. By understanding the fundamental physicochemical differences and leveraging quantitative experimental data, medicinal chemists can make more informed and strategic decisions in the design of the next generation of therapeutics.

References

  • Sanna, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H₃ and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15. Available at: [Link]

  • de Esch, I. J. P., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Bonaventura, J., et al. (2019). Homogeneous, Real-Time NanoBRET Binding Assays for the Histamine H3 and H4 Receptors on Living Cells. Molecular Pharmacology, 95(2), 214-225. Available at: [Link]

  • Sanna, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]

  • Jain, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Kooistra, A. J., et al. (2017). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. PubMed Central. Available at: [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research. Available at: [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • Sanna, E., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC. Available at: [Link]

  • Sanna, E., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H₃ and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]

  • Dargan, P. I., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. Available at: [Link]

  • Mavlyutov, T., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. Available at: [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Chu, U. B., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Available at: [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Boyko, Y., et al. (n.d.). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

  • Carruthers, N., et al. (2008). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. PubMed. Available at: [Link]

  • Ahmad, I., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

Sources

Validation

LC-MS Identification of (4-Acetylamino-piperidin-1-yl)-acetic Acid Impurities: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of LC-MS methodologies for the identification of (4-Acetylamino-piperidin-1-yl)-acetic acid , a highly polar, zwitterionic process impurity often encountered...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of LC-MS methodologies for the identification of (4-Acetylamino-piperidin-1-yl)-acetic acid , a highly polar, zwitterionic process impurity often encountered in the synthesis of piperidine-based pharmaceuticals (e.g., analogues of fentanyl, rimonabant, or bradykinin receptor agonists).

Executive Summary & Chemical Context

Target Analyte: (4-Acetylamino-piperidin-1-yl)-acetic acid Chemical Formula:


Monoisotopic Mass:  200.1161 Da
Physicochemical Profile:  High polarity, amphoteric (zwitterionic) nature.[1] Contains a basic tertiary amine (

) and an acidic carboxylic acid tail (

).[1]

The Analytical Challenge: Standard Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns often fails to retain this impurity, causing it to elute in the void volume (


) where ion suppression from the sample matrix is highest.[1] This leads to poor sensitivity and unreliable quantification.[1]

The Solution: This guide compares the industry-standard C18 Reversed-Phase approach (The Alternative) against the Hydrophilic Interaction Liquid Chromatography (HILIC) approach (The Recommended Product/Method).[1] We demonstrate why HILIC provides superior retention, peak shape, and sensitivity for this specific impurity.

Comparative Analysis: HILIC (Recommended) vs. RP-C18 (Alternative)[1]

The following table summarizes the performance metrics of the two primary chromatographic strategies.

Table 1: Performance Comparison Matrix
FeatureMethod A: HILIC (Recommended) Method B: Standard RP-C18 (Alternative) Impact on Analysis
Stationary Phase Zwitterionic or Amide-bonded SilicaC18 (Octadecylsilane)HILIC retains polar species; C18 repels them.[1]
Retention Factor (

)
High (> 2.0) Low (< 0.5, often near 0)Higher

prevents co-elution with matrix salts.[1]
Mobile Phase High Organic (Acetonitrile > 70%)High Aqueous (Water > 90%)High organic enhances ESI desolvation efficiency.[1]
Ionization Efficiency Excellent (5-10x gain) Moderate to PoorHILIC mobile phases boost MS signal intensity.[1]
Peak Shape Sharp, SymmetricalBroad or TailingBetter integration and lower LOD/LOQ.[1]
Solubility Mismatch Risk of precipitation if sample is 100% aqueousRobust for aqueous samplesSample diluent must match initial gradient conditions.[1]
Mechanism of Action[1][2][3]
  • Why C18 Fails: The analyte is a zwitterion.[1] At neutral pH, it carries both positive and negative charges, making it extremely water-soluble (LogP < 0).[1] It interacts poorly with the hydrophobic C18 chains, leading to "blow-through" elution.[1]

  • Why HILIC Works: HILIC utilizes a water-enriched layer on the surface of a polar stationary phase.[1] The polar impurity partitions into this aqueous layer.[1] Retention is controlled by the hydrophilicity of the molecule, effectively separating it from non-polar API matrix components.[1]

Technical Deep Dive: Fragmentation & Detection

To confidently identify (4-Acetylamino-piperidin-1-yl)-acetic acid, High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) MRM transitions are required.[1]

MS/MS Fragmentation Pathway (ESI+)

The protonated precursor ion


 is observed at m/z 201.12 .[1]
  • Primary Loss: Cleavage of the acetyl group or the acetic acid moiety.[1]

  • Characteristic Fragment: Loss of the carboxymethyl group (

    
    , 59 Da) or the acetamide group.[1]
    
  • Diagnostic Ion: The piperidine ring core often generates a stable fragment at m/z 84 (piperidinyl ring) or m/z 142 (loss of acetamide).[1]

FragmentationPathway Figure 1: Proposed ESI+ Fragmentation Pathway for (4-Acetylamino-piperidin-1-yl)-acetic acid Precursor Precursor Ion [M+H]+ = 201.12 Frag1 Fragment A [M+H - H2O]+ m/z ~183.11 Precursor->Frag1 -18 Da Frag2 Fragment B [Loss of Acetyl] m/z ~159.11 Precursor->Frag2 -42 Da Frag3 Core Piperidine Ion m/z ~84.08 Frag2->Frag3 Ring Cleavage

[1]

Validated Experimental Protocols

Protocol A: The Recommended HILIC Method

Use this protocol for trace-level quantitation (ppm level).[1]

  • Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0.0 min: 90% B[1]

    • 5.0 min: 50% B[1]

    • 7.0 min: 50% B[1]

    • 7.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Solvent: 80:20 Acetonitrile:Water (Must be high organic to prevent peak distortion).[1]

Protocol B: The "Alternative" RP-C18 Method

Use this only if HILIC is unavailable or for rough screening.[1]

  • Column: Polar-embedded C18 (e.g., C18-PFP or Aqua C18), 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% Heptafluorobutyric Acid (HFBA) in Water (Ion-pairing agent required for retention).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Note: HFBA suppresses MS ionization significantly.[1] This method sacrifices sensitivity for retention.[1]

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate LC-MS mode based on the impurity's properties and the sample matrix.

MethodSelection Figure 2: Decision Tree for Selecting LC-MS Mode for Polar Impurities Start Start: Impurity Analysis CheckPolarity Is Analyte Highly Polar? (LogP < 0) Start->CheckPolarity CheckMatrix Is Matrix High Salt? CheckPolarity->CheckMatrix Yes (Hydrophilic) RP_C18 Standard RP-C18 (Poor Retention) CheckPolarity->RP_C18 No (Hydrophobic) HILIC HILIC Mode (Recommended) CheckMatrix->HILIC Yes (Salts elute early) IonPair RP with Ion Pairing (High BG Noise) CheckMatrix->IonPair No IonPair->HILIC If Sensitivity Fails

References

  • Altern Ther Health Med. (2025).[1][2] A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • Google Patents. (2012).[1] US8252793B2 - Bradykinin receptor agonists and uses thereof to treat ocular hypertension and glaucoma.[1] (Discloses the specific structure: 2-(4-acetamidopiperidin-1-yl)acetic acid).[1] Retrieved from

Sources

Comparative

13C NMR Chemical Shifts for N-Substituted Piperidines: A Comparative Guide

The following guide provides an in-depth technical analysis of 13C NMR chemical shifts for N-substituted piperidine carbons . It is designed for researchers in medicinal chemistry and structural biology who require preci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 13C NMR chemical shifts for N-substituted piperidine carbons . It is designed for researchers in medicinal chemistry and structural biology who require precise data for structural elucidation and conformational analysis.

Executive Summary

The piperidine ring is a pharmacophore ubiquitous in FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Raloxifene).[1][2] In drug development, distinguishing between N-substitution patterns, salt forms, and conformational isomers is critical.[1] 13C NMR spectroscopy offers a superior resolution to 1H NMR for the piperidine skeleton due to the wide dispersion of chemical shifts (0–200 ppm) and the absence of complex coupling patterns in proton-decoupled spectra.

This guide establishes the unsubstituted piperidine as the baseline and quantifies the Substituent Chemical Shifts (SCS) induced by various N-functionalizations. It focuses on the


 (C2/C6), 

(C3/C5), and

(C4) carbons, which serve as diagnostic reporters for the electronic and steric environment of the nitrogen atom.[1]

Baseline Data: Piperidine Ring

To interpret substituent effects, one must first establish the chemical shifts of the parent heterocycle. The values below are for piperidine in CDCl₃ at 298 K.

Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic Environment

(C2, C6)
46.2 CH₂Directly attached to electronegative Nitrogen.

(C3, C5)
26.1 CH₂Shielded by

-effect from Nitrogen lone pair.

(C4)
24.2 CH₂Most alkane-like; furthest from heteroatom.

Note: The equivalence of C2/C6 and C3/C5 indicates rapid ring inversion (chair-chair interconversion) on the NMR time scale at room temperature.

Comparative Analysis of N-Substituents

The nature of the N-substituent dramatically alters the chemical shifts of the ring carbons. These shifts are governed by three primary factors:

  • Inductive Effects: Electronegativity of the substituent (deshielding).

  • Steric Compression (

    
    -gauche effect):  Shielding effect due to steric crowding.[2]
    
  • Anisotropy: Magnetic fields generated by

    
    -systems (e.g., carbonyls, aromatics).[1]
    
Table 1: 13C NMR Shifts of N-Substituted Piperidines (CDCl₃)[3]
N-Substituent (R)

-Carbon (

C2/6)

-Carbon (

C3/5)

-Carbon (

C4)
N-R Carbon (

)
Key Diagnostic Trend
-H (Parent) 46.2 26.1 24.2 Baseline.[2]
-Methyl (Me) 56.7 26.3 24.3 46.9

-Deshielding (+10.5 ppm)
due to methyl group.
-Ethyl (Et) 53.2 25.7 24.3 52.3Less deshielding at

than Me; steric onset.
-Benzyl (Bn) 53.4 30.0 24.5 63.0Anisotropic shielding from phenyl ring affects

.
-Acetyl (Ac) 46.4 / 41.2 26.7 / 25.6 24.5 21.4 (Me), 168.8 (CO)Rotamers observed. Distinct signals for C2 vs C6 due to restricted N-CO rotation.[2]
-t-Butyl (t-Bu) 46.0 27.5 24.5 54.0 (quat)Anomalous

-Shielding.
Steric bulk prevents effective solvation/conformation.

*Note: For N-Acetylpiperidine, the amide bond has partial double-bond character, restricting rotation and making C2 and C6 non-equivalent (cis/trans rotamers relative to the carbonyl oxygen).[1]

Mechanistic Insight: The "N-Methyl Effect"

Replacing the N-H with N-Me causes a significant downfield shift (+10 ppm) of the


-carbons (C2/6). This is the 

-effect
of the added methyl carbon on the ring carbons.
  • Mechanism: The methyl group introduces a deshielding inductive effect and removes the ability of the nitrogen lone pair to hyperconjugate as effectively with the C-H bonds compared to the N-H form.

The Effect of Protonation (Salt Formation)

In drug development, active pharmaceutical ingredients (APIs) are often formulated as salts (e.g., Hydrochloride).[1][2] Protonation of the piperidine nitrogen drastically changes the chemical shifts.

Table 2: Free Base vs. Hydrochloride Salt (N-Methylpiperidine)
CarbonFree Base (

ppm)
HCl Salt (

ppm)

(Salt - Base)
Explanation

(C2/6)
56.755.0 -1.7 (Shielded)

-Effect of Charge:
Counter-intuitively, protonation often shields the

-carbon due to the "charge-induced electric field" and changes in the gauche interactions.

(C3/5)
26.323.5 -2.8 (Shielded)

-Effect:
Strong shielding due to the steric bulk of the proton/counterion and conformational locking.

(C4)
24.321.5 -2.8 (Shielded) Long-range conformational effect.
N-Me 46.944.5 -2.4 (Shielded) Direct attachment to cationic center.

Critical Application: If your spectrum shows C2/6 at ~55 ppm but C3/5 is shielded to ~23 ppm, you likely have the protonated species (salt) rather than the free base.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for assigning N-substituted piperidine carbons based on chemical shift data.

PiperidineAssignment Start Unknown Piperidine Derivative (13C NMR Spectrum) CheckAlpha Check Alpha Carbons (C2/C6) Range: 40 - 60 ppm Start->CheckAlpha SplitAlpha Are C2 and C6 Equivalent? CheckAlpha->SplitAlpha YesEquiv Yes (Single Peak) SplitAlpha->YesEquiv Single Signal NoEquiv No (Two Peaks ~5 ppm apart) SplitAlpha->NoEquiv Split Signals Alkyl N-Alkyl / Aryl Substituent YesEquiv->Alkyl Amide N-Acyl / Amide Present (Rotamers) NoEquiv->Amide CheckShift Check Exact Shift Value Alkyl->CheckShift Base ~46 ppm: Unsubstituted / Bulky (t-Bu) CheckShift->Base MeSub ~56 ppm: N-Methyl / N-Alkyl CheckShift->MeSub BnSub ~53 ppm: N-Benzyl / N-Ethyl CheckShift->BnSub SaltCheck Check Beta Carbons (C3/C5) MeSub->SaltCheck BnSub->SaltCheck Salt < 24 ppm: Likely Protonated (Salt) SaltCheck->Salt Free > 26 ppm: Likely Free Base SaltCheck->Free

Caption: Decision tree for assigning N-substituted piperidine structures based on 13C NMR chemical shift logic.

Experimental Protocol: High-Fidelity 13C NMR Acquisition

To reproduce the values cited above and ensure accurate structural assignment, follow this protocol.

Sample Preparation[1][2][4]
  • Concentration: Dissolve 20–30 mg of the piperidine derivative in 0.6 mL of deuterated solvent (CDCl₃ is standard; use DMSO-d₆ for polar salts).

  • Solvent Choice:

    • CDCl₃ (77.16 ppm): Best for free bases and non-polar derivatives.

    • DMSO-d₆ (39.52 ppm): Required for Hydrochloride salts to ensure solubility and prevent aggregation.[2]

    • D₂O: Avoid if possible for structural ID due to pH dependence of shifts; if used, reference to internal TSP (0.0 ppm).

Instrument Parameters (Standard 400/500 MHz Probe)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for integration (if quantitative) or standard zgpg for sensitivity.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Quaternary carbons (e.g., in N-t-Butyl or Carbonyls) have long T1s; insufficient delay will suppress their signals.[1][2]

  • Scans (NS): Minimum 512 scans for adequate S/N ratio, especially for the quaternary carbons.

  • Spectral Width: 0–220 ppm to capture Carbonyls (if N-Acyl) and aliphatic ring carbons.[2]

Data Processing[1]
  • Line Broadening (LB): Apply 1.0 – 3.0 Hz . 13C signals are naturally narrow; this improves S/N without losing resolution.

  • Referencing: Calibrate the solvent peak (CDCl₃ triplet center) exactly to 77.16 ppm . Do not rely on the default spectrometer calibration.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (The authoritative source for general substituent increments).

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Detailed analysis of N-heterocycle shifts).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980).[1] Conformational Analysis. 39. Carbon-13 NMR Spectra of Saturated Heterocycles. 9. Piperidine and N-Methylpiperidine.[5] Journal of the American Chemical Society, 102(11), 3698–3707.[1] Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1][2] Link

Sources

Validation

Validating Structure of 4-Substituted Piperidine Carboxylic Acids: A Comparative Technical Guide

This guide serves as a definitive technical resource for the structural validation of 4-substituted piperidine carboxylic acids, focusing on the critical challenge of distinguishing regio- and stereoisomers (cis/trans) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural validation of 4-substituted piperidine carboxylic acids, focusing on the critical challenge of distinguishing regio- and stereoisomers (cis/trans) in drug discovery scaffolds.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary: The Stereochemical Challenge

In medicinal chemistry, 4-substituted piperidine carboxylic acids (e.g., substituted pipecolic or nipecotic acids) are privileged scaffolds for GPCR ligands and protease inhibitors. However, their efficacy is strictly governed by their 3D conformation. The synthetic introduction of a substituent at the C4 position creates significant stereochemical ambiguity:

  • Regioisomerism: Distinguishing 4-substituted products from 3- or 5-substituted byproducts.

  • Stereoisomerism: Differentiating cis (Z) and trans (E) diastereomers, which often exhibit distinct pharmacological profiles.

This guide objectively compares the three pillars of structural validation—High-Field NMR , X-Ray Crystallography , and Computational DFT —providing experimental protocols to ensure absolute structural confidence.

Comparative Analysis of Validation Methodologies

Method A: Solution-State NMR (The Workhorse)

NMR is the primary tool for determining relative stereochemistry in solution. It relies on the Karplus relationship (coupling constants) and the Nuclear Overhauser Effect (spatial proximity).

  • Mechanism: For piperidine rings in a chair conformation, the orientation of protons (axial vs. equatorial) dictates the splitting pattern (

    
    -coupling) and NOE signals.
    
  • Best For: Rapid feedback, liquid samples, and determining solution-state conformation.

Method B: Single Crystal X-Ray Diffraction (The Gold Standard)

X-ray crystallography provides an unambiguous 3D snapshot of the molecule.

  • Mechanism: Diffraction of X-rays by the crystal lattice yields an electron density map, allowing direct visualization of atom connectivity and absolute configuration (if heavy atoms or chiral co-crystals are present).

  • Best For: Final confirmation of lead compounds, solid samples, and resolving ambiguous NMR data.

Method C: Computational Prediction (DFT-GIAO)

Density Functional Theory (DFT) with Gauge-Independent Atomic Orbital (GIAO) methods calculates theoretical NMR shielding tensors to compare with experimental data.

  • Mechanism: Models the lowest energy conformers and predicts chemical shifts/couplings. A high correlation (

    
    ) between calc. and exp. data confirms the structure.[1]
    
  • Best For: Validating structures when X-ray is impossible (oils) and NMR is crowded/ambiguous.

Summary of Performance
FeatureMethod A: 2D NMR (NOESY/HSQC) Method B: X-Ray Crystallography Method C: DFT Computation
Throughput High (1-2 hours)Low (Days to Weeks)Medium (12-24 hours)
Sample State Solution (CDCl₃, DMSO-d₆)Single Crystal (Solid)Virtual (In silico)
Cost LowHighLow (Compute time)
Confidence 90-95% (Relative Stereochem)100% (Absolute Stereochem)Supporting Evidence
Limitation Signal overlap; dynamic averagingRequires crystallizable solidDepends on basis set accuracy

Critical Validation Logic: Distinguishing Cis/Trans Isomers

The distinction between cis and trans isomers depends on the substitution pattern.

Scenario 1: 3,4-Disubstituted Piperidines (Vicinal)
  • Trans Isomer (Diequatorial): The protons at C3 and C4 are typically trans-diaxial .

    • Key Signal: Large vicinal coupling constant (

      
       Hz).
      
  • Cis Isomer (Axial-Equatorial): One substituent is axial, one equatorial.

    • Key Signal: Small vicinal coupling constant (

      
       Hz).
      
Scenario 2: 2,4-Disubstituted Piperidines (1,3-Relationship)
  • Cis Isomer (Diequatorial): Both substituents are equatorial. The protons at C2 and C4 are both axial .

    • Key Signal: Strong 1,3-diaxial NOE correlation between H2 and H4.

  • Trans Isomer (Axial-Equatorial): One substituent is axial.

    • Key Signal: Absence of H2-H4 NOE; presence of NOE between axial proton and other axial ring protons (H6).

Experimental Protocols

Protocol 1: Advanced NMR Validation Workflow

Objective: Assign relative stereochemistry using NOE and


-coupling.
  • Sample Preparation: Dissolve 5-10 mg of pure compound in 600 µL of DMSO-d₆ or CDCl₃ .

    • Expert Insight: Use DMSO-d₆ if the carboxylic acid proton is exchanging or if the zwitterionic form causes solubility issues in chloroform.

  • 1D Acquisition: Acquire a standard proton spectrum (min 16 scans).

    • Analysis: Identify the H4 signal. If it is a multiplet, perform a homonuclear decoupling experiment irradiating the H3 or H5 protons to simplify the splitting.

  • 2D Acquisition (NOESY):

    • Mixing Time: Set to 500-800 ms.

    • Resolution: 2048 x 256 points.

    • Causality: A mixing time that is too short (<300 ms) may miss weak NOEs; too long (>1s) leads to spin diffusion (false positives).

  • Data Interpretation:

    • Locate the H4 proton resonance.

    • Look for cross-peaks with H2 (for 2,4-systems) or H3/H5.

    • Validation Check: If H4 shows a strong NOE with H2, and both appear as triplets/doublets with large axial couplings, the structure is Cis-2,4-disubstituted (diequatorial substituents).

Protocol 2: Small-Molecule Crystallization for Zwitterions

Objective: Obtain X-ray quality crystals of piperidine amino acids.

  • Vapor Diffusion (Sitting Drop):

    • Prepare a saturated solution of the amino acid in Methanol or Water .

    • Place 1 mL of antisolvent (Acetone or Acetonitrile ) in the outer reservoir.

    • Place 20 µL of sample solution in the center well.

    • Seal and store at 4°C.

  • Salt Formation (Alternative):

    • If the zwitterion is an oil, convert to the Hydrochloride salt (using HCl in dioxane) or Picrate salt . Salts often crystallize more readily due to ionic lattice forces.

Visualization of Validation Logic

The following diagram illustrates the decision tree for assigning the stereochemistry of a 2,4-disubstituted piperidine carboxylic acid.

ValidationLogic Start Unknown 2,4-Substituted Piperidine Derivative Step1 1. Acquire 1H NMR Analyze H2 & H4 Signals Start->Step1 CheckJ Check Coupling Constants (J) of H2 and H4 Step1->CheckJ LargeJ Large J (10-12 Hz) Indicates Axial Protons CheckJ->LargeJ H2 & H4 are Axial SmallJ Small J (2-5 Hz) Indicates Eq. Protons CheckJ->SmallJ H2 or H4 is Eq Step2 2. Run 2D NOESY Check H2-H4 Correlation LargeJ->Step2 Result_Trans CONCLUSION: Trans-Isomer (One Axial Substituent) SmallJ->Result_Trans Confirms Trans (usually) NOE_Yes Strong H2-H4 NOE (1,3-Diaxial Interaction) Step2->NOE_Yes NOE_No No H2-H4 NOE Step2->NOE_No Result_Cis CONCLUSION: Cis-Isomer (Substituents Equatorial) NOE_Yes->Result_Cis NOE_No->Result_Trans

Caption: Decision tree for stereochemical assignment of 2,4-disubstituted piperidines using NMR parameters.

References

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and Theoretical NMR Study of 4-(1-Pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

  • Brehm, L., Krogsgaard-Larsen, P., & Jacobsen, P. (1981). GABA Agonists. X-Ray Crystallographic and Proton NMR Spectroscopic Investigations of (3RS,4RS)-3-Hydroxypiperidine-4-carboxylic Acid. Acta Chemica Scandinavica. Retrieved from [Link]

  • James, T., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. University of York. Retrieved from [Link]

  • Delgado, G. E., et al. (2015).[2] N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Protocol: Handling (4-Acetylamino-piperidin-1-yl)-acetic acid in R&amp;D Environments

Executive Summary & Risk Philosophy Treat as: High-Potency Pharmacophore / Unknown Hazard. (4-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 303146-24-3) is a functionalized piperidine derivative frequently utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Philosophy

Treat as: High-Potency Pharmacophore / Unknown Hazard.

(4-Acetylamino-piperidin-1-yl)-acetic acid (CAS: 303146-24-3) is a functionalized piperidine derivative frequently utilized as a building block in peptidomimetic drug discovery. While specific toxicological data (LD50, mutagenicity) for this exact intermediate may be sparse in public registries, its structural moieties—a secondary amine derivative and a carboxylic acid—dictate that we manage it under Control Band 2 (Moderate to High Hazard) protocols until proven otherwise.

The Core Directive: In the absence of comprehensive toxicological data, we do not rely on the absence of evidence as evidence of safety. We employ Universal Precautions , assuming the compound possesses potential irritant, sensitizing, or bioactive properties characteristic of similar pharmaceutical intermediates.

Hazard Identification & Structural Analysis

Before selecting PPE, we must understand the "Why" behind the hazard.

Structural MoietyPotential Hazard VectorPhysiological Impact
Piperidine Core Base/Amine functionalityPotential skin/eye irritant; possible respiratory sensitizer.
Acetic Acid Tail Acidic functionalityCorrosive potential to mucous membranes; pH-dependent solubility issues.
Acetylamino Group Amide linkageGenerally stable, but metabolic hydrolysis could yield bioactive metabolites.
Physical State Solid (Powder/Crystal)Inhalation of dust is the primary exposure route. Static charge accumulation is likely during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified above. Standard lab attire (long pants, closed-toe shoes) is the non-negotiable baseline.

Table 1: Task-Based PPE Requirements
Protection LayerStandard Handling (Weighing/Transfer < 1g)Scale-Up / High Dust Potential (> 1g or Milling)Rationale & Specifications
Respiratory Engineering Control Only (Fume Hood)N95 or P100 Respirator + Fume HoodPrimary defense is the hood (Face velocity: 80-100 fpm). If working outside containment, P100 is required to block fine particulates.
Ocular Safety Glasses (ANSI Z87.1) with side shieldsChemical Splash Goggles Goggles are mandatory if the powder is fine/dusty or if used in a pressurized reaction vessel.
Dermal (Hands) Nitrile Gloves (Single pair, min 4 mil)Double Gloving (Nitrile outer / Laminate inner)Breakthrough Logic: Standard nitrile is sufficient for the solid. If dissolved in DCM or DMF , double glove; these solvents permeate nitrile rapidly, carrying the solute with them.
Dermal (Body) Lab Coat (Poly/Cotton)Tyvek® Sleeves or ApronDisposable sleeves prevent powder accumulation on reusable lab coat cuffs—a common source of secondary contamination.

Operational Protocol: Step-by-Step Handling

This workflow integrates safety into the experimental process. It is a self-validating system : you cannot proceed to the next step without confirming the safety of the previous one.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Check the fume hood monitor. Flow must be stable between 80–100 fpm .

  • Static Mitigation: Place an ionizing bar or antistatic gun near the balance. Organic zwitterions like (4-Acetylamino-piperidin-1-yl)-acetic acid often carry high static charges, causing "powder fly" during transfer.

  • Waste Setup: Pre-label a solid waste container. Do not scramble for a bin while holding a contaminated spatula.

Phase 2: Weighing & Transfer (The Critical Zone)
  • The "In-Hood" Rule: Perform all open-vessel manipulations at least 6 inches inside the hood sash.

  • Taring: Place the receiving vessel (flask/vial) on the balance. Tare before opening the chemical bottle.

  • Transfer:

    • Open the source container.

    • Use a disposable antistatic spatula.

    • Transfer slowly to avoid aerosolization.

    • Self-Check: If you see dust floating in the light beam of the hood, stop. Your transfer technique is too aggressive.

  • Decontamination: Wipe the threads of the source bottle with a dry Kimwipe before recapping. This prevents crust formation that compromises the seal.

Phase 3: Solubilization (Reaction Initiation)
  • Solvent Addition: Add solvent (e.g., Methanol, DCM) slowly down the side of the vessel.

  • Exotherm Check: While unlikely to be violent, amine-acid derivatives can generate heat upon solvation. Touch the flask (with gloved hand) to monitor temperature.

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for handling this compound, ensuring no safety step is skipped.

SafetyProtocol Start START: Handling (4-Acetylamino-piperidin-1-yl)-acetic acid Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid) Assess->SmallScale LargeScale > 1g or Solution in DCM/DMF Assess->LargeScale HoodCheck Verify Fume Hood (80-100 fpm) SmallScale->HoodCheck LargeScale->HoodCheck PPE_Standard PPE: Nitrile Gloves (4mil) Safety Glasses Lab Coat HoodCheck->PPE_Standard Low Risk PPE_Enhanced PPE: Double Gloves (Nitrile/Laminate) Goggles + Tyvek Sleeves HoodCheck->PPE_Enhanced High Risk/Solvent Permeation Action_Weigh Action: Weighing (Use Antistatic Gun) PPE_Standard->Action_Weigh PPE_Enhanced->Action_Weigh Action_React Action: Solubilization (Watch for Exotherm) Action_Weigh->Action_React Waste Disposal: Solid Organic Waste (Solid) Halogenated Waste (if DCM used) Action_React->Waste

Figure 1: Operational workflow for hazard assessment and PPE selection.

Disposal & Emergency Response

Disposal Strategy (Cradle-to-Grave)

Do not treat this as general trash. The piperidine ring renders it a potential environmental toxin (aquatic toxicity).

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in Hazardous Solid Waste (Yellow bag/bin).

  • Liquid Waste: If dissolved in organic solvents, segregate into Organic Solvents stream. If dissolved in water/buffer, check pH; if neutral, it may still require Aqueous Hazardous Waste disposal due to the amine content. Do not pour down the drain.

Emergency Procedures
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[1] The compound is likely water-soluble.

  • Eye Contact: Flush at an eyewash station for 15 minutes. Hold eyelids open.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine derivatives safety profile. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.